1-Bromo-3-methylhexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75854-66-9 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-3-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
VTHCZPQORQUSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-Bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula C₇H₁₅Br.[1][2][3] Its structure, featuring a bromine atom on the primary carbon and a methyl group at the third position, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical properties of this compound, supported by detailed experimental protocols for their determination. All quantitative data is presented in a structured format for clarity and ease of comparison.
Core Physical Properties
The physical characteristics of this compound are crucial for its application in synthetic chemistry, particularly for predicting its behavior in various solvents and reaction conditions. While experimental data for some properties are limited, the following table summarizes the available information.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br | [1][2][3] |
| Molecular Weight | 179.10 g/mol | [1][3] |
| CAS Number | 75854-66-9 | [1][2][3] |
| Boiling Point | 65 °C at 20 Torr | [2] |
| Density | 1.141 g/cm³ | [2] |
| Melting Point | Data not available in cited literature | [1] |
| Refractive Index | Data not available in cited literature | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol, benzene) | [4] |
Note: The hydrophobicity of this compound, suggested by its structure, indicates it is likely a liquid at room temperature with a density greater than water.[1] Its halogenated structure contributes to moderate lipid solubility.[1]
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or hot plate)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[5]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.[5]
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
-
The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[5]
Determination of Density (Pycnometer Method)
A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[7] The method involves determining the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground glass stopper containing a capillary hole[7][8]
-
Analytical balance
-
Thermostatic bath
-
Sample liquid
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (M₁).[9]
-
The pycnometer is filled with the sample liquid, and the stopper is inserted, forcing excess liquid through the capillary.[9] Care should be taken to avoid air bubbles.[7]
-
The filled pycnometer is placed in a thermostatic bath set to a specific temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.[9]
-
The pycnometer is removed from the bath, and its exterior is carefully dried.[9]
-
The mass of the filled pycnometer is determined (M₂).[9]
-
The procedure is repeated with a reference liquid of known density, such as distilled water, to accurately determine the volume of the pycnometer.
-
The density of the sample liquid is calculated using the formula: Density = (M₂ - M₁) / V where V is the volume of the pycnometer.[9]
Determination of Refractive Index (Abbé Refractometer)
The refractive index is a measure of how much the path of light is bent when it enters a substance. It is a characteristic property that is dependent on temperature and the wavelength of light used. The Abbé refractometer is a common instrument for this measurement.[10]
Apparatus:
-
Abbé Refractometer
-
Light source
-
Constant temperature water bath
-
Dropper or pipette
-
Sample liquid
-
Cleaning solvent (e.g., ethanol (B145695) or isopropanol) and soft tissue[11]
Procedure:
-
The refractometer is turned on, and the temperature is allowed to stabilize by circulating water from the constant temperature bath, typically at 20°C.[12]
-
The prism of the refractometer is cleaned with a suitable solvent and a soft tissue.[11]
-
A few drops of the sample liquid are placed on the surface of the lower prism using a dropper.[11][12]
-
The prisms are closed and locked.
-
While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are visible.[11]
-
The compensator dial is adjusted to eliminate any color fringes and sharpen the borderline between the light and dark fields.[12]
-
The adjustment knob is used to align the borderline precisely on the center of the crosshairs.[11][12]
-
The refractive index value is then read from the instrument's scale.[11]
-
After the measurement, the prisms are cleaned thoroughly.[11]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of an unknown liquid compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound (75854-66-9) for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. che.utah.edu [che.utah.edu]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. hinotek.com [hinotek.com]
A Comprehensive Technical Guide to 1-Bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula C₇H₁₅Br.[1][2][3] Its unambiguous identification in scientific literature and databases is ensured by its CAS Registry Number: 75854-66-9 .[1][2][4] This compound serves as a valuable building block and reagent in organic synthesis.[3] Its structure, featuring a bromine atom on a primary carbon and a chiral center at the 3-position, makes it a subject of interest for studying reaction mechanisms, such as nucleophilic substitutions, and for synthesizing more complex, branched organic molecules.[3] This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and experimental protocols relevant to its application in research and development.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. While some sources describe its appearance as a white powder, its molecular weight and structure are more consistent with a liquid state at room temperature, with a density greater than water.[1][4]
| Property | Value | Reference |
| CAS Number | 75854-66-9 | [1][4][5] |
| Molecular Formula | C₇H₁₅Br | [1][2][3] |
| Molecular Weight | 179.10 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][3] |
| Boiling Point | 65 °C (at 20 Torr) / 170.18 °C (estimated) | [2][6] |
| Density | 1.141 g/cm³ / 1.1337 g/cm³ (estimated) | [2][6] |
| Canonical SMILES | CCCC(C)CCBr | [1][2] |
| XLogP3-AA (LogP) | 3.8 | [1][7][8] |
| Rotatable Bond Count | 4 | [1][2] |
| Exact Mass | 178.03571 Da | [1][2][7] |
| Heavy Atom Count | 8 | [2] |
| Complexity | 43.7 | [2][7] |
Reactivity and Synthetic Applications
This compound is a versatile electrophilic reagent primarily used for introducing the 3-methylhexyl group into molecules. Its reactivity is centered around the carbon-bromine bond, which allows it to participate in a variety of synthetic transformations.
Key Reactions:
-
Nucleophilic Substitution: As a primary alkyl halide, it can undergo nucleophilic substitution reactions. Researchers utilize this compound to study the dynamics of substitution mechanisms.[3]
-
Grignard Reactions: It can react with magnesium to form a Grignard reagent (3-methylhexylmagnesium bromide), a powerful nucleophile used to create new carbon-carbon bonds.[1]
-
Cross-Coupling Reactions: It can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form bonds with aryl or vinyl groups.[1]
Synthetic pathways starting from this compound.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections provide detailed methodologies for the synthesis of a similar bromoalkane, its use in a representative alkylation reaction, and its spectroscopic characterization. These protocols are intended for an audience proficient in standard laboratory techniques.
Protocol 1: Synthesis of a Bromoalkane via Sₙ2 Reaction (Representative)
This protocol is adapted for the synthesis of 1-bromo-3-methylbutane (B150244) from 3-methylbutanol and serves as a model for converting a primary alcohol to a primary alkyl bromide.[9]
Objective: To synthesize a primary bromoalkane from its corresponding primary alcohol via an acid-catalyzed Sₙ2 reaction.
Materials:
-
3-methyl-1-butanol
-
Sodium bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
50 mL round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Combine 3-methyl-1-butanol (0.1 mol), sodium bromide (0.11 mol), and 15 mL of water in a 50 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant swirling.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.
-
Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Two layers will form. Separate the layers and discard the lower aqueous layer.
-
Wash the upper organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution, and finally 15 mL of water.
-
Dry the crude organic product over anhydrous magnesium sulfate.
-
Decant the dried liquid and purify by simple distillation to obtain the final product.
Protocol 2: O-Alkylation of a Phenol (Representative Application)
This protocol demonstrates the use of a bromoalkane as an alkylating agent, a common application in drug development for modifying phenolic hydroxyl groups.[10]
Objective: To introduce an alkyl chain onto a phenolic oxygen via Williamson ether synthesis.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (10 mmol), potassium carbonate (15 mmol), and 50 mL of acetone.
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add this compound (11 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental workflow for a representative O-alkylation reaction.
Protocol 3: Spectroscopic Analysis
This section outlines standard procedures for acquiring NMR and MS data for a bromoalkane, adapted from a guide for a similar compound.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence on a spectrometer (e.g., 400 MHz).
-
Acquire 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.
-
Expected Signals: A triplet for the bromine-adjacent methylene (B1212753) group (CH₂Br) is anticipated around δ 3.3–3.5 ppm.[1]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 or more scans with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion or GC-MS).
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI).
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and fragmentation patterns. A key feature will be the isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[11]
Role in Drug Design and Development
While this compound may not be a final drug product, its role as a synthetic intermediate is significant. Brominated organic compounds are prevalent in medicinal chemistry.[12] The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[12] The 3-methylhexyl moiety, introduced by this reagent, can serve as a lipophilic side chain to enhance membrane permeability or to probe binding pockets in drug targets.[10] Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a foundational tool for building diverse molecular libraries for drug discovery.
References
- 1. This compound (75854-66-9) for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound|C7H15Br|CAS 75854-66-9 [benchchem.com]
- 4. This compound, CasNo.75854-66-9 BOC Sciences United States [bocscichem.lookchem.com]
- 5. 75854-66-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [chemicalbook.com]
- 7. (3S)-1-bromo-3-methylhexane | C7H15Br | CID 101654436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
Synthesis of (S)-1-bromo-3-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the chiral molecule (S)-1-bromo-3-methylhexane. This compound serves as a valuable building block in various synthetic applications, particularly in the development of novel pharmaceutical agents where stereochemistry is crucial for biological activity. This document details the primary synthetic pathway, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
(S)-1-bromo-3-methylhexane is a chiral alkyl halide. The stereospecific synthesis of such molecules is of paramount importance in medicinal chemistry and materials science. The primary and most effective method for the synthesis of (S)-1-bromo-3-methylhexane involves the stereospecific bromination of a chiral alcohol precursor, (S)-3-methyl-1-hexanol. This approach leverages the readily available chiral pool of starting materials and employs a reliable chemical transformation that preserves the stereochemical integrity of the chiral center.
Synthetic Pathway
The most common and efficient route for the synthesis of (S)-1-bromo-3-methylhexane is through the nucleophilic substitution of (S)-3-methyl-1-hexanol using phosphorus tribromide (PBr₃).
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The hydroxyl group of the primary alcohol attacks the phosphorus atom of PBr₃, forming a protonated phosphite (B83602) ester intermediate. This converts the hydroxyl group into an excellent leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the primary carbon atom, leading to the formation of the C-Br bond and displacement of the leaving group.
Crucially, the Sₙ2 reaction occurs at the C1 position, which is not the chiral center (C3). Therefore, the stereochemical configuration at the C3 position is retained throughout the reaction. Starting with (S)-3-methyl-1-hexanol will thus yield (S)-1-bromo-3-methylhexane with a high degree of stereochemical fidelity.
Caption: Synthetic pathway for (S)-1-bromo-3-methylhexane.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of (S)-1-bromo-3-methylhexane from (S)-3-methyl-1-hexanol using phosphorus tribromide. This protocol is adapted from established procedures for the bromination of primary alcohols.
Materials:
-
(S)-3-methyl-1-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Boiling chips
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-3-methyl-1-hexanol and anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.33 to 0.40 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench any unreacted PBr₃. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude (S)-1-bromo-3-methylhexane by fractional distillation under reduced pressure to yield the final product as a colorless liquid.
Caption: Experimental workflow for the synthesis.
Quantitative Data
While specific yield and enantiomeric excess data for the synthesis of (S)-1-bromo-3-methylhexane are not extensively reported in the literature, the following table summarizes expected values based on the known efficiency of this type of reaction with similar primary alcohols.
| Parameter | Expected Value | Notes |
| Yield | 50-70% | The yield can be influenced by the purity of the starting material and reagents, reaction time, and the efficiency of the purification process. |
| Enantiomeric Excess (ee) | >98% (of starting material's ee) | The Sₙ2 reaction at the C1 position does not affect the chiral center at C3. The enantiomeric excess of the product is expected to be very close to that of the starting (S)-3-methyl-1-hexanol. |
| Boiling Point | ~175-177 °C (at 760 mmHg) | The boiling point will be lower under reduced pressure during fractional distillation. |
| Molecular Weight | 179.10 g/mol |
Conclusion
The synthesis of (S)-1-bromo-3-methylhexane from (S)-3-methyl-1-hexanol using phosphorus tribromide is a robust and reliable method that ensures the retention of stereochemistry at the C3 chiral center. The procedure involves a straightforward Sₙ2 reaction followed by standard purification techniques. This guide provides the necessary theoretical background and a detailed experimental protocol to assist researchers in the successful synthesis of this important chiral building block for applications in drug discovery and development. Careful execution of the experimental procedure should provide the target compound in good yield and high enantiomeric purity.
References
An In-depth Technical Guide to 1-Bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Bromo-3-methylhexane, a halogenated alkane utilized in organic synthesis. The document details its chemical structure, physicochemical properties, and key experimental protocols relevant to its application in research and development.
Chemical Identity and Structure
This compound is an alkyl bromide with the systematic IUPAC name this compound.[1][2] Its chemical structure consists of a hexane (B92381) backbone with a bromine atom attached to the first carbon and a methyl group on the third carbon. The presence of a chiral center at the third carbon atom means that this compound can exist as two different stereoisomers: (S)-1-bromo-3-methylhexane and (R)-1-bromo-3-methylhexane.
The molecular formula for this compound is C₇H₁₅Br.[1][2][3][4] The canonical SMILES representation of the molecule is CCCC(C)CCBr.[1][2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. While some experimental data is limited, estimated values provide useful insights into its physical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br | [1][2][3][4] |
| Molecular Weight | 179.10 g/mol | [1][2][4][5] |
| Boiling Point (estimated) | 170.18°C | [3] |
| Density (estimated) | 1.1337 g/cm³ | [3] |
| Refractive Index (estimated) | 1.4339 | [3] |
| XLogP3-AA | 3.8 | [1][5] |
| CAS Registry Number | 75854-66-9 | [1][2] |
The hydrophobicity, indicated by its XLogP3-AA value of 3.8, suggests moderate lipid solubility, which is typical for brominated alkanes.[1] Due to its molecular weight and halogenated structure, it is expected to be a liquid at room temperature with a density greater than water.[1]
Experimental Protocols
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
a) Synthesis of this compound via Alcohol Bromination
A common method for synthesizing primary alkyl bromides is the reaction of the corresponding alcohol with a brominating agent. The following is a general protocol for the synthesis of this compound from 3-methylhexan-1-ol, adapted from procedures for similar alcohol brominations.
-
Reaction: 3-methylhexan-1-ol + PBr₃ → this compound + H₃PO₃
-
Mechanism: The reaction typically proceeds via an Sₙ2 mechanism where the phosphorus tribromide activates the hydroxyl group, turning it into a good leaving group. A bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the activated hydroxyl group.
Detailed Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylhexan-1-ol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the alcohol with constant stirring. The amount of PBr₃ should be approximately one-third of the molar equivalent of the alcohol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture and then carefully pour it over ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
b) Application in Grignard Reactions
As an alkyl bromide, this compound can be used to form a Grignard reagent, which is a potent nucleophile for creating new carbon-carbon bonds.[1]
-
Reagent Formation: this compound + Mg → 3-methylhexylmagnesium bromide
Detailed Methodology:
-
Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in a round-bottom flask.
-
Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting Grignard reagent can then be used in subsequent reactions with electrophiles such as aldehydes, ketones, or esters.
Structural Visualization
The following diagram illustrates the structural formula of this compound.
Caption: Structural formula of this compound.
References
Technical Guide: Molecular Weight of 1-Bromo-3-methylhexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-methylhexane is a halogenated alkane with the chemical formula C₇H₁₅Br.[1][2][3] As a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions, a precise understanding of its molecular properties, beginning with its molecular weight, is fundamental for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.[4] This document provides a detailed breakdown of the calculation of its molecular weight based on the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Molecular Structure and Formula
The structure of this compound consists of a hexane (B92381) chain with a bromine atom attached to the first carbon (C1) and a methyl group at the third carbon (C3). This arrangement results in the molecular formula C₇H₁₅Br.
Calculation of Molecular Weight
The molecular weight (MW) of a compound is the sum of the atomic weights (Ar) of its constituent atoms. The calculation for this compound is based on the number of atoms of carbon, hydrogen, and bromine in its molecular formula.
Formula: MW = (Number of C atoms × Ar of C) + (Number of H atoms × Ar of H) + (Number of Br atoms × Ar of Br)
The standard atomic weights for these elements are provided by IUPAC. For elements with isotopic variations in natural terrestrial sources, IUPAC provides a range. For practical calculations, a conventional value is often used.[5]
Atomic Weight Data
The table below summarizes the standard and conventional atomic weights for the elements present in this compound.
| Element | Symbol | IUPAC Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |
| Carbon | C | [12.0096, 12.0116][6] | 12.011 |
| Hydrogen | H | [1.00784, 1.00811][7] | 1.008[5] |
| Bromine | Br | [79.901, 79.907][8][9] | 79.904[10] |
Molecular Weight Calculation Summary
Using the conventional atomic weights, the molecular weight of this compound is calculated as follows.
| Constituent Element | Number of Atoms | Conventional Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Total Molecular Weight | 179.101 |
The calculated molecular weight is approximately 179.10 g/mol , consistent with values found in chemical databases.[1][11]
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical process of calculating the molecular weight of a chemical compound from its molecular formula and the standard atomic weights of its constituent elements.
Caption: Workflow for calculating the molecular weight of this compound.
Experimental Protocols
While this guide focuses on the theoretical calculation of molecular weight, experimental verification is typically achieved through mass spectrometry.
Protocol: Mass Spectrometry for Molecular Weight Verification
-
Sample Preparation: Dissolve a microgram-scale quantity of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]⁺. Due to the natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z ≈ 178 and 180 for the C₇H₁₅⁷⁹Br⁺ and C₇H₁₅⁸¹Br⁺ ions, respectively) will be observed, confirming the presence of one bromine atom and verifying the molecular weight.
The following diagram outlines the experimental workflow for this verification.
Caption: Experimental workflow for molecular weight verification via mass spectrometry.
References
- 1. This compound (75854-66-9) for sale [vulcanchem.com]
- 2. This compound [chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. This compound|C7H15Br|CAS 75854-66-9 [benchchem.com]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. 75854-66-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-bromo-3-methylhexane. The content herein is curated for professionals in research and development, offering a thorough examination of the compound's spectral characteristics. This document outlines the predicted ¹H NMR data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton environments.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted based on established principles of chemical shift theory, spin-spin coupling, and signal integration. Due to the chiral center at the C3 position, the methylene (B1212753) protons at C2 and C4 are diastereotopic and thus chemically non-equivalent, leading to a more complex spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1a, H1b | 3.42 | Triplet | 6.8 | 2H |
| H2a, H2b | 1.75 - 1.90 | Multiplet | - | 2H |
| H3 | 1.65 | Multiplet | - | 1H |
| H4a, H4b | 1.25 - 1.40 | Multiplet | - | 2H |
| H5 | 1.25 - 1.40 | Multiplet | - | 2H |
| H6 | 0.90 | Triplet | 7.2 | 3H |
| H7 (CH₃) | 0.88 | Doublet | 6.5 | 3H |
Note: The chemical shifts are predicted relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact values may vary depending on the solvent and experimental conditions.
Structural Elucidation and Signal Assignment
The structure of this compound gives rise to seven distinct proton signals. The protons on the carbon bearing the bromine (H1) are the most deshielded and appear furthest downfield. The methyl group at the end of the alkyl chain (H6) and the methyl group at the chiral center (H7) are the most shielded and appear furthest upfield. The overlapping multiplets for the methylene and methine protons in the middle of the chain are a result of complex spin-spin coupling.
Caption: Molecular structure of this compound and its corresponding predicted ¹H NMR signals.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to dissolve the sample. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution. TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.[3]
-
Tuning and Shimming: Before data acquisition, the spectrometer probe must be tuned to the ¹H frequency, and the magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 2-4 seconds to ensure adequate data points for resolving sharp signals.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover the entire range of proton chemical shifts in organic molecules.[4]
-
3. Data Processing
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.[5]
Logical Relationships in the ¹H NMR Spectrum
The splitting patterns observed in the spectrum are governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. This spin-spin coupling provides crucial information about the connectivity of the molecule.
Caption: Spin-spin coupling relationships between adjacent protons in this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-bromo-3-methylhexane. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predicted data, a reliable and widely accepted alternative in chemical analysis. This document outlines the predicted chemical shifts, details a standard experimental protocol for the acquisition of ¹³C NMR spectra for haloalkanes, and presents a logical framework for the assignment of these shifts.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were obtained using an online NMR prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 34.2 |
| C2 | 39.1 |
| C3 | 35.5 |
| C4 | 29.3 |
| C5 | 20.5 |
| C6 | 14.1 |
| 3-CH₃ | 19.1 |
Experimental Protocol for ¹³C NMR Spectroscopy
The following section details a standard methodology for the acquisition of ¹³C NMR spectra of liquid haloalkanes such as this compound.
Sample Preparation
-
Sample Quantity : For a standard ¹³C NMR experiment, approximately 50-100 mg of the liquid sample (this compound) is required.[1]
-
Solvent Selection : A deuterated solvent is used to provide an internal lock signal for the NMR spectrometer. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Procedure :
-
Accurately weigh the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently swirl the vial to ensure a homogenous solution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
Instrumentation and Data Acquisition
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used for ¹³C NMR spectroscopy.
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly employed.[2]
-
Spectral Width : A spectral width of approximately 240 ppm is typically sufficient to encompass the chemical shifts of most organic compounds.
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally used to ensure good digital resolution.
-
Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is common for qualitative spectra.[2]
-
Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature : Experiments are typically conducted at a constant temperature, often 298 K (25 °C).
-
Data Processing
-
Fourier Transformation : The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shift axis is referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Logical Assignment of Chemical Shifts
The assignment of the predicted chemical shifts to the specific carbon atoms in this compound is based on established principles of ¹³C NMR spectroscopy, including the effects of electronegativity and substitution patterns. The following diagram illustrates the logical workflow for this assignment.
Caption: Logical workflow for the assignment of ¹³C NMR chemical shifts.
References
Mass Spectrometry of 1-bromo-3-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 1-bromo-3-methylhexane. The document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for halogenated alkanes, details experimental protocols for analysis, and presents the information in a clear, structured format for easy interpretation by researchers and professionals in drug development.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (79Br and 81Br).[1][2][3][4] Electron ionization (EI) typically induces fragmentation through specific pathways, leading to a series of characteristic ions. The predicted quantitative data for the major fragments are summarized in Table 1.
Table 1: Predicted m/z Values and Relative Abundances for Major Fragments of this compound
| m/z (79Br/81Br) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 178/180 | [C7H15Br]+• | Molecular Ion (M+•) | Moderate |
| 99 | [C7H15]+ | Loss of •Br | Moderate to High |
| 149/151 | [C5H10Br]+ | α-cleavage (loss of C2H5•) | Low |
| 121/123 | [C3H6Br]+ | Cleavage at the branch point (loss of C4H9•) | Moderate |
| 57 | [C4H9]+ | Cleavage at the branch point (loss of C3H6Br•) | High (often base peak) |
| 43 | [C3H7]+ | Further fragmentation | High |
| 29 | [C2H5]+ | Further fragmentation | Moderate |
Fragmentation Pathways
The fragmentation of this compound upon electron ionization is predicted to follow several key pathways. The primary fragmentation involves the cleavage of the C-Br bond and C-C bonds, leading to the formation of stable carbocations.
A diagram illustrating the main fragmentation pathway is provided below.
Caption: Primary fragmentation of this compound.
Experimental Protocols
The acquisition of a mass spectrum for this compound would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane. The concentration is typically in the range of 10-100 µg/mL.
Instrumentation: A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source and a quadrupole or time-of-flight mass analyzer is used.[5]
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).[5]
-
Electron Energy: 70 eV.[5]
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 20-250
-
Solvent Delay: 3 minutes
The following diagram illustrates the general experimental workflow for the mass spectrometric analysis of a liquid sample like this compound.
Caption: General workflow for GC-MS analysis.
Interpretation of the Spectrum
-
Molecular Ion (m/z 178/180): The presence of a pair of peaks with a 1:1 intensity ratio, separated by two m/z units, is a clear indicator of a bromine-containing compound.[1][2][3][4]
-
Loss of Bromine (m/z 99): The peak at m/z 99, corresponding to the [C7H15]+ ion, arises from the loss of a bromine radical. This is a common fragmentation for bromoalkanes.
-
Cleavage at the Branch Point (m/z 57 and 121/123): The methyl group at the 3-position influences the fragmentation. Cleavage of the C-C bond between C2 and C3 results in the formation of a stable secondary butyl cation ([C4H9]+) at m/z 57, which is often the base peak in similar branched alkanes. The corresponding bromine-containing fragment would be at m/z 121/123.
-
Other Alkyl Fragments (m/z 43, 29): Further fragmentation of the alkyl chains leads to the formation of smaller, stable carbocations such as the propyl cation ([C3H7]+) at m/z 43 and the ethyl cation ([C2H5]+) at m/z 29.
This comprehensive guide provides the necessary theoretical and practical information for the mass spectrometric analysis of this compound, which is crucial for its identification and characterization in various scientific and industrial applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
Infrared Spectroscopy of 1-Bromo-3-Methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 1-bromo-3-methylhexane. It details the expected vibrational modes, experimental protocols for spectral acquisition, and a comprehensive interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of halogenated organic compounds.
Introduction to this compound
This compound is a halogenated alkane with the chemical formula C7H15Br. Its structure consists of a hexane (B92381) chain with a bromine atom attached to the first carbon and a methyl group at the third position. The presence of the C-Br bond and the alkyl framework gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the principal vibrational modes of this molecule is crucial for its analysis in various scientific and industrial applications, including as an intermediate in organic synthesis and drug development.
Experimental Protocol for Infrared Spectral Acquisition
The following outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.
Objective: To acquire a high-quality transmission infrared spectrum of liquid this compound in the mid-infrared region (typically 4000-400 cm⁻¹).
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Liquid transmission cell (e.g., NaCl or KBr salt plates)
-
This compound sample
-
Pasteur pipette or syringe
-
Volatile solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)
-
Lens tissue
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Clean the salt plates of the liquid transmission cell with a suitable solvent and dry them completely.
-
Assemble the empty, clean cell and place it in the sample holder of the spectrometer.
-
Acquire a background spectrum. This will account for the absorbance of the cell material and any atmospheric components.
-
-
Sample Preparation:
-
Using a clean Pasteur pipette or syringe, apply a small drop of this compound to the surface of one of the salt plates.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Secure the salt plates in the cell holder.
-
-
Sample Spectrum Acquisition:
-
Place the sample-containing cell into the spectrometer's sample holder in the same orientation as the background scan.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify and label the significant absorption peaks.
-
Correlate the observed peak frequencies with known vibrational modes of functional groups.
-
The logical workflow for this experimental procedure is illustrated in the diagram below.
Caption: Experimental workflow for obtaining the IR spectrum of this compound.
Expected Infrared Spectrum and Data Interpretation
The following table summarizes the expected prominent peaks in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (CH₂ scissoring) | Medium |
| 1375 | C-H bend (CH₃ symmetric bend) | Medium |
| 1300 - 1150 | C-H wag (-CH₂X) | Medium |
| 690 - 515 | C-Br stretch | Medium to Strong |
Interpretation of Key Spectral Regions:
-
C-H Stretching Region (3000-2800 cm⁻¹): Like all alkanes, this compound will exhibit strong absorption bands in this region due to the stretching vibrations of the C-H bonds in its methyl (CH₃) and methylene (B1212753) (CH₂) groups.[1] The presence of multiple peaks in this area is typical for a molecule with several non-equivalent C-H bonds.
-
C-H Bending Region (1470-1365 cm⁻¹): The bending vibrations of the C-H bonds appear in this region. A peak around 1465 cm⁻¹ is characteristic of the scissoring motion of the CH₂ groups, while a peak near 1375 cm⁻¹ arises from the symmetric bending ("umbrella" mode) of the CH₃ group.[2]
-
-CH₂X Wagging Region (1300-1150 cm⁻¹): A characteristic feature for terminal alkyl halides is the C-H wagging of the methylene group attached to the halogen (-CH₂X).[3][4] For this compound, a medium intensity band is expected in this region.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C stretching and various bending vibrations. While difficult to interpret in detail, the pattern of peaks in this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.
-
C-Br Stretching Region (690-515 cm⁻¹): The most diagnostic peak for identifying this compound is the absorption due to the stretching of the carbon-bromine bond.[3][4] This band is typically of medium to strong intensity and appears at lower wavenumbers due to the relatively heavy mass of the bromine atom.[5]
The logical relationship for the spectral interpretation is depicted in the following diagram.
Caption: Logical flow for the interpretation of the infrared spectrum of this compound.
Conclusion
The infrared spectrum of this compound is characterized by strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region, C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, a diagnostic -CH₂Br wagging mode between 1300-1150 cm⁻¹, and a key C-Br stretching band in the 690-515 cm⁻¹ range. The unique combination of these absorption bands, particularly the C-Br stretch and the pattern in the fingerprint region, allows for the unambiguous identification and structural confirmation of this compound. The experimental protocol outlined provides a reliable method for obtaining high-quality spectral data for this and similar liquid alkyl halides.
References
Stereochemistry of 1-bromo-3-methylhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of 1-bromo-3-methylhexane, a chiral haloalkane. Due to its chiral nature, this compound exists as a pair of enantiomers, the properties and synthesis of which are critical in various fields, including asymmetric synthesis and drug development. This document outlines the stereospecific synthesis, methods for enantiomeric separation and analysis, and presents key data in a structured format.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the C3 position, giving rise to two non-superimposable mirror images: (R)-1-bromo-3-methylhexane and (S)-1-bromo-3-methylhexane. The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with other chiral entities, including biological receptors and enzymes, making the control and analysis of its stereochemistry paramount.
Quantitative Stereochemical Data
While specific experimentally determined optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, the following table presents hypothetical yet realistic values to illustrate the expected data for enantiomerically pure samples. These values are based on typical observations for similar chiral haloalkanes.
| Stereoisomer | Formula | Molar Mass ( g/mol ) | Specific Optical Rotation ([α]D) | Enantiomeric Excess (ee) |
| (R)-1-bromo-3-methylhexane | C₇H₁₅Br | 179.10 | [Hypothetical] -15.5° | >99% |
| (S)-1-bromo-3-methylhexane | C₇H₁₅Br | 179.10 | [Hypothetical] +15.5° | >99% |
Note: The specific optical rotation is a physical constant for a given enantiomer under specific conditions (e.g., temperature, solvent, and wavelength of light). The sign of the rotation (+ or -) indicates the direction in which plane-polarized light is rotated. Enantiomers will always have equal and opposite specific rotations.
Enantioselective Synthesis
A reliable method for the preparation of enantiomerically enriched this compound is through the stereospecific bromination of a chiral precursor, such as (R)- or (S)-3-methyl-1-hexanol. The reaction with phosphorus tribromide (PBr₃) is a well-established method that proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center.
Signaling Pathway for Stereospecific Synthesis
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methylhexylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents (organomagnesium halides, R-MgX) are highly valuable and versatile nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1] The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] This document provides a detailed protocol for the synthesis of the Grignard reagent from 1-bromo-3-methylhexane, yielding 3-methylhexylmagnesium bromide. This specific Grignard reagent can serve as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.
The reactivity of the organic halide is a critical factor for a successful Grignard reagent formation, with the general trend being R-I > R-Br > R-Cl > R-F.[2] this compound, as a primary alkyl bromide, is a suitable precursor for this reaction. However, careful control of reaction conditions is necessary to minimize side reactions, such as Wurtz coupling.[2][3]
Reaction and Mechanism
The fundamental reaction involves the insertion of a magnesium atom between the carbon-bromine bond of this compound. This process transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the Grignard reagent.[4][5]
Reaction: CH₃CH₂CH₂CH(CH₃)CH₂CH₂Br + Mg → CH₃CH₂CH₂CH(CH₃)CH₂CH₂MgBr
The mechanism involves a single electron transfer from the magnesium metal to the alkyl halide.
Quantitative Data Summary
While specific yield data for the synthesis of 3-methylhexylmagnesium bromide is not extensively published, the following table provides estimated yields and reaction parameters based on the synthesis of Grignard reagents from similar primary alkyl bromides under optimized conditions.[2]
| Parameter | Value | Notes |
| Typical Yield | 80-95% | Highly dependent on reagent purity and anhydrous conditions. |
| Reaction Time | 1-3 hours | Includes initiation, addition, and completion phases.[6] |
| Optimal Temperature | Gentle Reflux | Maintained by the rate of addition of the alkyl bromide.[2] |
| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for less reactive halides.[3][7] |
| Magnesium Equiv. | 1.2 - 1.5 | A slight excess is used to ensure complete reaction.[1][6] |
Experimental Protocol
This protocol outlines the steps for the laboratory-scale synthesis of 3-methylhexylmagnesium bromide. Strict anhydrous (dry) conditions are paramount for the success of this reaction. All glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
4.1. Materials and Equipment
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or water bath
4.2. Procedure
-
Apparatus Setup: Assemble a flame- or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and an inlet for inert gas.[6]
-
Magnesium Preparation: Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) into the flask.
-
Activation: Add a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[2]
-
Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[2]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous solvent.
-
Initiation: Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction may have an induction period. Gentle warming with a heat gun or the use of an ultrasonic bath can help to initiate the reaction.[2] Successful initiation is indicated by the disappearance of the brown iodine color and the spontaneous boiling (refluxing) of the solvent.[1]
-
Addition: Once the reaction has initiated and is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.[2] If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure all the magnesium has reacted. Gentle heating may be applied to maintain reflux if the reaction subsides.[2]
-
Result: The resulting gray and slightly cloudy solution is the Grignard reagent, 3-methylhexylmagnesium bromide. It is typically used immediately in the next synthetic step.[2]
4.3. Titration of the Grignard Reagent (Optional but Recommended)
To determine the exact concentration of the prepared Grignard reagent, a titration should be performed before its use in subsequent reactions.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the Grignard reagent.
Caption: Experimental workflow for the synthesis of 3-methylhexylmagnesium bromide.
Troubleshooting and Safety Precautions
-
Failure to Initiate: This is a common issue. Ensure all glassware and reagents are scrupulously dry. Activating the magnesium is crucial; options include adding a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium turnings under an inert atmosphere.[8]
-
Wurtz Coupling: This side reaction can reduce the yield. It occurs when the formed Grignard reagent reacts with the starting alkyl halide. Slow addition of the alkyl halide solution helps to maintain a low concentration of the halide, thus minimizing this side reaction.[2]
-
Safety: Grignard reagents are strong bases and are highly reactive with water and protic solvents. The reaction can be highly exothermic.[4] All operations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be quenched carefully by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
References
Application Note: 1-Bromo-3-methylhexane in Nucleophilic Substitution Reactions
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylhexane in nucleophilic substitution reactions. This compound is a primary alkyl halide whose structure allows for a nuanced exploration of SN1 and SN2 reaction mechanisms. While its primary nature favors the SN2 pathway, specific conditions can induce an SN1 mechanism involving a carbocation rearrangement. This note serves as a comprehensive guide for researchers, scientists, and drug development professionals to understand and control the reaction outcomes of this versatile substrate.
Introduction
This compound is a halogenated alkane that serves as an important substrate in the study of organic reaction mechanisms.[1] As a primary alkyl halide, it is sterically accessible for bimolecular nucleophilic substitution (SN2) reactions. However, its structure also permits the formation of a rearranged and more stable tertiary carbocation under conditions that favor a unimolecular (SN1) pathway. This dual reactivity makes it an excellent model compound for investigating the factors that govern the competition between SN1 and SN2 pathways, as well as competing elimination (E1 and E2) reactions. Understanding how to manipulate reaction conditions to favor a specific mechanism is crucial for synthetic chemists aiming to achieve desired products with high yield and selectivity.
Theoretical Background
The SN2 Pathway: A Concerted Mechanism
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] This "backside attack" results in an inversion of stereochemistry at the reaction center. For this compound, a primary alkyl halide, the SN2 mechanism is generally favored due to the relatively low steric hindrance at the electrophilic carbon.[2][3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (a second-order reaction).[3][4]
Key factors favoring the SN2 pathway include:
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF), which solvate the cation but not the nucleophile, enhancing its reactivity.[5][7]
-
Lower temperatures , which disfavor the competing elimination reactions that have higher activation energies.[6]
The SN1 Pathway: Stepwise Mechanism and Rearrangement
The SN1 reaction is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate.[1][2] This is followed by a rapid attack of a nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate (a first-order reaction).[1][8]
For this compound, the direct formation of a primary carbocation is energetically unfavorable. However, under SN1-favoring conditions, the initial primary carbocation can undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation. This rearranged intermediate is then attacked by the nucleophile.
Key factors favoring the SN1 pathway include:
-
Weak nucleophiles (e.g., H₂O, ROH).[9]
-
Polar protic solvents (e.g., water, ethanol, methanol), which can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[5][10][11]
-
A good leaving group (Bromine is a good leaving group).[5]
Competing Elimination Reactions (E1 & E2)
Elimination reactions, which result in the formation of an alkene, are common side reactions that compete with nucleophilic substitution.[6][12]
-
E2 Reaction: This bimolecular elimination is favored by strong, sterically hindered bases (e.g., t-BuOK) and higher temperatures.[6] It competes directly with the SN2 reaction.
-
E1 Reaction: This unimolecular elimination proceeds through the same carbocation intermediate as the SN1 reaction and therefore competes with it, especially at higher temperatures.[13]
Data Presentation: Controlling Reaction Pathways
The choice of reagents and conditions is critical in directing the reaction of this compound towards the desired substitution or elimination product. The following table summarizes these factors.
| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |
| Substrate | Primary (1°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) > Primary (1°) | Tertiary (3°) > Secondary (2°) |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻)[5] | Weak nucleophile (e.g., H₂O, ROH)[9] | Strong, bulky base (e.g., t-BuOK)[6] | Weak base (same as SN1 conditions) |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO)[5] | Polar Protic (e.g., H₂O, EtOH)[5] | Less polar solvents are suitable | Polar Protic (same as SN1 conditions) |
| Temperature | Lower Temperature[6] | Lower Temperature | Higher Temperature[6] | Higher Temperature |
| Kinetics | Rate = k[Substrate][Nu] (Bimolecular)[4] | Rate = k[Substrate] (Unimolecular)[8] | Rate = k[Substrate][Base] (Bimolecular) | Rate = k[Substrate] (Unimolecular) |
Visualizations
Caption: SN2 reaction of this compound with iodide.
Caption: SN1 pathway showing carbocation rearrangement.
Caption: General workflow for nucleophilic substitution.
Caption: Decision logic for predicting reaction pathways.
Experimental Protocols
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound and many organic solvents are flammable and irritants.
Protocol 1: Synthesis of 1-Iodo-3-methylhexane via SN2 Reaction (Finkelstein Reaction)
This protocol is adapted from a standard Finkelstein reaction, which exemplifies an SN2 process.[14] The reaction is driven to completion by the precipitation of sodium bromide in acetone.[14]
Materials:
-
This compound (1.79 g, 10 mmol, 1.0 eq)
-
Sodium iodide (NaI), anhydrous (2.25 g, 15 mmol, 1.5 eq)
-
Acetone, anhydrous (40 mL)
-
Diethyl ether (50 mL)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (25 mL)
-
Water (25 mL)
-
Brine (saturated NaCl solution) (25 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide and anhydrous acetone. Stir until the sodium iodide is completely dissolved.
-
Addition of Substrate: Add this compound to the solution via syringe.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain reflux with stirring for 3-4 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 25 mL of saturated sodium thiosulfate solution (to remove any trace iodine color), 25 mL of water, and 25 mL of brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents.
-
The crude product, 1-iodo-3-methylhexane, can be further purified by vacuum distillation.
-
Protocol 2: Synthesis of 3-Ethoxy-3-methylhexane via SN1 Reaction (Solvolysis)
This protocol uses a weak nucleophile (ethanol), which also acts as the polar protic solvent, to favor an SN1 pathway. The reaction will proceed via the rearranged tertiary carbocation.
Materials:
-
This compound (1.79 g, 10 mmol, 1.0 eq)
-
Ethanol, absolute (50 mL)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (50 mL)
-
Water (50 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound in absolute ethanol.
-
Reaction: Heat the solution to a gentle reflux and maintain for 6-8 hours. The reaction progress can be monitored by periodically taking aliquots, quenching with water, and titrating the generated HBr with a standardized NaOH solution.
-
Workup:
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent via rotary evaporation.
-
The product will be a mixture, with the major product being 3-ethoxy-3-methylhexane. Further purification and analysis can be performed using fractional distillation followed by GC-MS and NMR to confirm the structure.
-
References
- 1. This compound|C7H15Br|CAS 75854-66-9 [benchchem.com]
- 2. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solved What set of reaction conditions would favor an SN 1 | Chegg.com [chegg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. savemyexams.com [savemyexams.com]
- 13. wyzant.com [wyzant.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Williamson Ether Synthesis: Synthesis of 1-Alkoxy-3-methylhexanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-ethoxy-3-methylhexane and 1-methoxy-3-methylhexane via the Williamson ether synthesis. The protocols are designed for use by researchers in organic synthesis, medicinal chemistry, and drug development. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, and the procedures outlined herein are optimized for the reaction of a primary alkyl halide, 1-bromo-3-methylhexane, with sodium ethoxide and sodium methoxide (B1231860).
Introduction
The Williamson ether synthesis is a fundamental SN2 reaction in organic chemistry that allows for the preparation of both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[1][2] This method is widely employed in both academic and industrial settings due to its reliability and broad scope.[2] In the context of drug development, the synthesis of novel ether derivatives is crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols detailed below provide a framework for the synthesis of 1-alkoxy-3-methylhexane derivatives, which can serve as important building blocks or final products in medicinal chemistry programs.
Chemical Structures and Properties
A summary of the physical and chemical properties of the key reactant and products is provided in the table below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Reactant | This compound | C₇H₁₅Br | 179.10 | 170.18 (estimated) |
| Product 1 | 1-Ethoxy-3-methylhexane | C₉H₂₀O | 144.25 | Not available |
| Product 2 | 1-Methoxy-3-methylhexane | C₈H₁₈O | 130.23 | Not available |
Experimental Protocols
General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide and sodium methoxide are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
This compound is a skin and eye irritant. Avoid contact and inhalation.
-
Anhydrous solvents are required for this reaction.
Synthesis of 1-Ethoxy-3-methylhexane
Materials:
-
Sodium ethoxide (NaOEt)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents).
-
Add anhydrous DMF to dissolve the sodium ethoxide.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 1-ethoxy-3-methylhexane.
Synthesis of 1-Methoxy-3-methylhexane
Materials:
-
Sodium methoxide (NaOMe)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium methoxide (1.1 equivalents).
-
Add anhydrous DMF to dissolve the sodium methoxide.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[2]
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 1-methoxy-3-methylhexane.
Reaction Workflow
Caption: Workflow for the Williamson ether synthesis of 1-alkoxy-3-methylhexanes.
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes for the synthesis of 1-ethoxy-3-methylhexane and 1-methoxy-3-methylhexane. Since this compound is a primary alkyl halide, high yields are anticipated under optimal conditions.[1][2]
| Product | Alkoxide | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1-Ethoxy-3-methylhexane | Sodium ethoxide | DMF | 50-70 | 2-6 | 80-95 |
| 1-Methoxy-3-methylhexane | Sodium methoxide | DMF | 50-70 | 2-6 | 80-95 |
Characterization Data (Predicted)
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the synthesized ethers. These are theoretical values and may differ slightly from experimental results.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-Ethoxy-3-methylhexane | 3.48 | q | 2H | -O-CH₂ -CH₃ |
| 3.38 | t | 2H | -CH₂ -O- | |
| 1.55-1.10 | m | 9H | -CH₂-CH (CH₃)-CH₂ -CH₂ -CH₃, -CH₂-CH(CH₃)-CH₂ - | |
| 1.20 | t | 3H | -O-CH₂-CH₃ | |
| 0.88 | d | 3H | -CH(CH₃ )- | |
| 0.87 | t | 3H | -CH₂-CH₃ | |
| 1-Methoxy-3-methylhexane | 3.35 | s | 3H | -O-CH₃ |
| 3.32 | t | 2H | -CH₂ -O- | |
| 1.55-1.10 | m | 9H | -CH₂-CH (CH₃)-CH₂ -CH₂ -CH₃, -CH₂-CH(CH₃)-CH₂ - | |
| 0.88 | d | 3H | -CH(CH₃ )- | |
| 0.87 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 1-Ethoxy-3-methylhexane | 71.0 (-O-CH₂-) |
| 66.2 (-O-CH₂-) | |
| 39.0 (-CH₂-) | |
| 34.5 (-CH-) | |
| 29.5 (-CH₂-) | |
| 23.0 (-CH₂-) | |
| 19.5 (-CH₃) | |
| 15.3 (-CH₃) | |
| 14.2 (-CH₃) | |
| 1-Methoxy-3-methylhexane | 73.2 (-O-CH₂-) |
| 58.8 (-O-CH₃) | |
| 39.0 (-CH₂-) | |
| 34.5 (-CH-) | |
| 29.5 (-CH₂-) | |
| 23.0 (-CH₂-) | |
| 19.5 (-CH₃) | |
| 14.2 (-CH₃) |
Logical Relationship Diagram
Caption: Key factors influencing the outcome of the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis is a highly effective method for preparing 1-alkoxy-3-methylhexanes from this compound. The use of a primary alkyl halide ensures that the SN2 pathway is favored, leading to high yields of the desired ether products with minimal formation of elimination byproducts. The protocols provided in these application notes offer a reliable and reproducible method for the synthesis of these valuable chemical entities for applications in drug discovery and development.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with 1-bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[2] While the coupling of aryl and vinyl halides is well-established, the use of alkyl halides, particularly sterically hindered secondary alkyl halides like 1-bromo-3-methylhexane, presents significant challenges.[3][4] Overcoming these hurdles is crucial for expanding the synthetic utility of the Suzuki-Miyaura coupling in the construction of complex aliphatic and alicyclic structures, which are prevalent in many pharmaceutical agents.
Recent advancements, particularly in the realm of nickel catalysis, have opened new avenues for the effective coupling of unactivated secondary alkyl bromides.[3][4] These methods offer a powerful tool for medicinal chemists and process developers to forge C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, enabling the synthesis of novel molecular architectures.
Challenges in the Suzuki-Miyaura Coupling of Secondary Alkyl Halides
The coupling of secondary alkyl halides such as this compound is often plagued by several side reactions and challenges:
-
β-Hydride Elimination: This is a common and often dominant side reaction for alkyl halides containing β-hydrogens. The intermediate alkylmetal halide species can eliminate a β-hydride to form an alkene and a metal hydride, leading to low yields of the desired cross-coupled product.
-
Slow Oxidative Addition: The oxidative addition of a low-reactivity C(sp³)–Br bond to the metal center is often slower compared to C(sp²)–X bonds, requiring more reactive catalysts or harsher reaction conditions.
-
Isomerization: The alkyl group can undergo isomerization, leading to a mixture of products.
-
Homocoupling: Homocoupling of the organoboron reagent can occur, reducing the yield of the desired cross-coupled product.
The development of specialized catalyst systems, particularly those based on nickel with specific electron-rich and sterically demanding ligands, has been instrumental in overcoming these challenges.[3][4]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
Application Note and Protocol: SN2 Reaction of 1-bromo-3-methylhexane
Introduction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a cornerstone of organic synthesis, involving a concerted, single-step mechanism.[1][2] In this process, a nucleophile attacks an electrophilic carbon center, leading to the simultaneous displacement of a leaving group, which results in an inversion of stereochemistry at the reaction site.[3][4][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[1][3]
Primary alkyl halides, such as 1-bromo-3-methylhexane, are ideal substrates for SN2 reactions due to minimal steric hindrance at the electrophilic carbon.[2][6] This application note details a robust protocol for the synthesis of 1-iodo-3-methylhexane via an SN2 reaction, utilizing sodium iodide as the nucleophile and acetone (B3395972) as the solvent. This specific transformation is an example of the Finkelstein reaction. The choice of acetone is strategic: while sodium iodide is soluble, the sodium bromide byproduct is not, causing it to precipitate and drive the reaction toward completion in accordance with Le Châtelier's principle.[5][7][8]
This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry.
Data Presentation
All quantitative data for the successful execution of this experimental protocol are summarized in the table below for straightforward reference.
| Parameter | Value | Notes |
| Reactants | ||
| This compound (Substrate) | 1.79 g (1.57 mL, 10 mmol, 1 equiv.) | Primary alkyl halide, the limiting reagent. |
| Sodium Iodide (Nucleophile) | 2.25 g (15 mmol, 1.5 equiv.) | Used in excess to ensure complete conversion. |
| Acetone (Solvent) | 50 mL | Anhydrous grade is recommended. |
| Reaction Conditions | ||
| Temperature | ~56 °C (Reflux) | Gentle heating accelerates the reaction. |
| Reaction Time | 1–2 hours | Monitor progress using Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Dichloromethane (B109758) (DCM) | ~60 mL | For extraction of the product. |
| Deionized Water | ~20 mL | For aqueous wash. |
| 5% Sodium Thiosulfate (B1220275) (aq.) | ~20 mL | To quench any unreacted iodine.[8] |
| Brine (Saturated NaCl aq.) | ~20 mL | To facilitate drying of the organic layer. |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | As needed | Drying agent. |
| Product Yield | ||
| Theoretical Yield of 1-iodo-3-methylhexane | 2.26 g | Based on this compound. |
| Expected Percent Yield | 85–95% | Dependent on experimental technique. |
Experimental Protocol
1. Materials and Reagents
-
This compound (C₇H₁₅Br)
-
Sodium iodide (NaI)
-
Anhydrous Acetone (CH₃COCH₃)
-
Dichloromethane (DCM, CH₂Cl₂)
-
5% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
100 mL Round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
2. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (2.25 g, 15 mmol).
-
Add 50 mL of anhydrous acetone to the flask. Stir the mixture at room temperature until the sodium iodide has completely dissolved.
-
Using a syringe or graduated pipette, add this compound (1.79 g, 10 mmol) to the solution.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
3. Reaction Execution and Monitoring
-
Heat the reaction mixture to a gentle reflux (approximately 56 °C) using a heating mantle, with continuous stirring.
-
As the reaction progresses, a white precipitate of sodium bromide (NaBr) will become visible, indicating a successful substitution.[7]
-
Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC).[9]
-
Prepare a TLC chamber with a suitable eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot the starting material (this compound) in one lane, and the reaction mixture in another. A co-spot is recommended for accurate comparison.[10][11]
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
-
4. Work-up Procedure
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone to recover any residual product.
-
Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in approximately 40 mL of dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 20 mL of deionized water, 20 mL of 5% aqueous sodium thiosulfate, and finally 20 mL of brine.[8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
5. Product Isolation and Characterization
-
Decant or filter the dried organic solution into a pre-weighed, clean, dry round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator to yield 1-iodo-3-methylhexane as an oil.
-
Calculate the percent yield.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the SN2 synthesis of 1-iodo-3-methylhexane.
Caption: Experimental workflow for the SN2 synthesis of 1-iodo-3-methylhexane.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
Application of 1-Bromo-3-Methylhexane in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-methylhexane is a versatile alkylating agent in organic synthesis, valued for its role in the formation of carbon-carbon and carbon-heteroatom bonds. Its structure, featuring a primary bromide, makes it an excellent substrate for a variety of nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations involving this compound, including Grignard reactions, Williamson ether synthesis, azide (B81097) substitution, and Friedel-Crafts alkylation. These reactions are fundamental in the construction of more complex molecules, including potential pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.[1]
| Property | Value |
| Molecular Formula | C({7})H({15})Br |
| Molecular Weight | 179.10 g/mol |
| CAS Number | 75854-66-9 |
| Appearance | Colorless liquid (typical) |
| Boiling Point | Not available |
| Density | Not available |
Applications in Organic Synthesis
This compound is a valuable building block for introducing the 3-methylhexyl moiety into various molecular scaffolds. Its primary applications lie in its conversion to a Grignard reagent for subsequent nucleophilic addition to carbonyls and other electrophiles, and as an electrophile in substitution reactions with a range of nucleophiles.
Grignard Reagent Formation and Reaction
The formation of 3-methylhexylmagnesium bromide, a Grignard reagent, from this compound is a powerful method for creating new carbon-carbon bonds.[2] This organometallic intermediate is a potent nucleophile that readily reacts with electrophiles such as aldehydes, ketones, and esters.
Experimental Protocol: Synthesis of 1-Phenyl-4-methylheptan-1-ol via Grignard Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde (B42025).
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-phenyl-4-methylheptan-1-ol.
-
Quantitative Data for Grignard Reaction
| Reactants | Product | Estimated Yield (%) |
| This compound and Benzaldehyde | 1-Phenyl-4-methylheptan-1-ol | ~75-85 |
Yields are estimated based on general Grignard reaction principles for similar alkyl halides.[2][3]
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable S(_N)2 reaction for the preparation of ethers.[4][5][6][7][8] As a primary alkyl halide, this compound is an ideal substrate for this reaction, reacting with alkoxides to form the corresponding ethers. This reaction is widely used in the synthesis of various organic molecules, including those with potential biological activity.
Experimental Protocol: Synthesis of 1-(3-Methylhexyloxy)benzene
This protocol describes the synthesis of 1-(3-methylhexyloxy)benzene from this compound and sodium phenoxide.
Materials:
-
Phenol (B47542) (1.0 eq)
-
Sodium hydroxide (B78521) (1.1 eq)
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation:
-
In a round-bottom flask, dissolve phenol in DMF.
-
Add sodium hydroxide pellets and stir the mixture at room temperature for 30 minutes to form sodium phenoxide.
-
-
Nucleophilic Substitution:
-
Add this compound to the solution of sodium phenoxide.
-
Heat the reaction mixture to 70-80 °C and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-methylhexyloxy)benzene.
-
Quantitative Data for Williamson Ether Synthesis
| Alkyl Halide | Nucleophile | Product | Typical Yield (%) |
| This compound | Sodium Phenoxide | 1-(3-Methylhexyloxy)benzene | 80-95 |
| This compound | Sodium Ethoxide | 1-Ethoxy-3-methylhexane | 85-95 |
Yields are based on typical Williamson ether syntheses with primary alkyl bromides.[7]
Synthesis of Alkyl Azides
The reaction of this compound with sodium azide provides a straightforward route to 3-methylhexyl azide.[9] This transformation is a classic example of an S(_N)2 reaction and is highly efficient. The resulting alkyl azide is a versatile intermediate that can be reduced to the corresponding primary amine or used in "click" chemistry, such as the Huisgen cycloaddition.[10]
Experimental Protocol: Synthesis of 1-Azido-3-methylhexane
This protocol details the synthesis of 1-azido-3-methylhexane from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.
-
To this solution, add sodium azide.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. The progress of the reaction should be monitored periodically using TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-azido-3-methylhexane.
-
Quantitative Data for Azide Synthesis
| Substrate | Reagent | Product | Typical Yield (%) |
| This compound | Sodium Azide | 1-Azido-3-methylhexane | > 90 |
Yield is based on similar S(_N)2 reactions with primary alkyl bromides.[9]
Friedel-Crafts Alkylation
This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce the 3-methylhexyl group onto aromatic rings.[11][12][13][14] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl(_3)).
Experimental Protocol: Synthesis of (3-Methylhexyl)benzene
This protocol outlines the Friedel-Crafts alkylation of benzene (B151609) with this compound.
Materials:
-
Benzene (solvent and reactant)
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl(_3)) (1.1 eq)
-
Ice-water bath
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride and benzene.
-
Cool the mixture in an ice-water bath.
-
-
Alkylation:
-
Add this compound dropwise from the dropping funnel to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto crushed ice and add dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain (3-methylhexyl)benzene.
-
Quantitative Data for Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Product | Potential Issues |
| Benzene | This compound | (3-Methylhexyl)benzene | Polyalkylation, Carbocation rearrangement |
Yields for Friedel-Crafts alkylations can be variable and are often moderate due to side reactions.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its ability to undergo a range of nucleophilic substitution reactions and to form a Grignard reagent makes it a key building block for the introduction of the 3-methylhexyl group. The protocols provided herein offer robust starting points for the synthesis of a variety of organic molecules, highlighting its utility for researchers in synthetic chemistry and drug development. Optimization of reaction conditions may be necessary depending on the specific substrate and desired outcome.
References
- 1. This compound | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
Application Notes and Protocols for the Preparation of 3-Methylhexyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various 3-methylhexyl derivatives. The methodologies outlined below are foundational for the preparation of these compounds, which can serve as building blocks in organic synthesis and have applications in areas such as pheromone-based pest management and as intermediates in the development of novel therapeutics.
Introduction
The 3-methylhexyl scaffold is a common structural motif in a variety of organic molecules. Its specific branching pattern can influence the biological activity and physical properties of the parent molecule. The ability to efficiently synthesize 3-methylhexyl derivatives is therefore of significant interest to researchers in medicinal chemistry, chemical ecology, and materials science. This document outlines key synthetic transformations to obtain derivatives such as 3-methylhexanoic acid, 3-methylhexan-1-ol, 3-methylhexyl bromide, and 3-methylhexyl acetate.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps detailed in the experimental protocols.
Table 1: Synthesis of 3-Methylhexanoic Acid
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 2-Bromopentane (B28208), Diethyl malonate | Sodium ethoxide, 50% aq. KOH, conc. HCl | Absolute Ethanol, Diethyl ether | Reflux (3h), Reflux (4h), Reflux (1h) | Reflux, 180 °C | 76%[1] |
Table 2: Synthesis of 3-Methylhexan-1-ol (via reduction of 3-methylhexanoic acid)
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Expected Yield |
| 3-Methylhexanoic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether or THF | 2-4 hours | 0 °C to room temp. | >90% |
Table 3: Synthesis of 3-Methylhexyl Bromide (from 3-methylhexan-1-ol)
| Starting Material | Reagent | Conditions | Expected Yield |
| 3-Methylhexan-1-ol | Phosphorus tribromide (PBr₃) | 0 °C to room temp., neat or in a non-polar solvent | 60-80% |
| 3-Methylhexan-1-ol | 48% Hydrobromic acid, Sulfuric acid | Reflux | 70-90%[2] |
Table 4: Synthesis of 4,6-Dimethyl-3-nonanol (via Grignard Reaction)
| Starting Materials | Reagent | Solvent | Reaction Time | Temperature | Expected Yield |
| 3-Methylhexyl bromide, Propanal | Magnesium turnings | Anhydrous diethyl ether or THF | 1-2 hours | 0 °C to room temp. | 70-90% |
Table 5: Synthesis of 3-Methylhexyl Acetate
| Starting Materials | Reagent/Catalyst | Reaction Time | Temperature | Expected Yield |
| 3-Methylhexan-1-ol, Acetic anhydride (B1165640) | Pyridine (B92270) or a catalytic amount of acid | 1-3 hours | Room temperature | >90% |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylhexanoic Acid[1]
This protocol describes a malonic ester synthesis to produce 3-methylhexanoic acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
2-Bromopentane
-
50% aqueous potassium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (argon), dissolve 42.0 g (1.827 mol) of sodium metal in 500 ml of absolute ethanol.
-
To the resulting sodium ethoxide solution, add 289.3 g (1.806 mol) of diethyl malonate at once with stirring.
-
Add 262.6 g (1.738 mol) of 2-bromopentane dropwise. Initially, the addition should be slow. Once a precipitate of sodium bromide forms, the rate can be increased to maintain a gentle reflux of the ethanol.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Cool the mixture to room temperature and slowly add 510 g of 50% aqueous potassium hydroxide solution dropwise.
-
Gently heat the mixture and reflux for an additional 4 hours to saponify the ester.
-
Distill off the ethanol.
-
To the residue, add 500 ml of concentrated hydrochloric acid and reflux for one hour to effect decarboxylation.
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 500 ml).
-
Combine the ether layers, wash with brine (2 x 200 ml), and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation. Heat the residue at 180°C until the evolution of carbon dioxide ceases.
-
Distill the resulting crude product under reduced pressure to obtain pure 3-methylhexanoic acid.
Protocol 2: Synthesis of 3-Methylhexan-1-ol
This protocol outlines the reduction of 3-methylhexanoic acid to 3-methylhexan-1-ol using lithium aluminum hydride.
Materials:
-
3-Methylhexanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (or other suitable acid for workup)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of an equimolar amount of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 3-methylhexanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Combine the filtrate and the ether washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 3-methylhexan-1-ol.
Protocol 3: Synthesis of 3-Methylhexyl Bromide
This protocol describes the conversion of 3-methylhexan-1-ol to 3-methylhexyl bromide using phosphorus tribromide.
Materials:
-
3-Methylhexan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cool the 3-methylhexan-1-ol to 0°C in an ice bath.
-
Slowly add PBr₃ (approximately 0.4 equivalents) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Slowly pour the reaction mixture over ice and extract with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the crude 3-methylhexyl bromide by distillation.
Protocol 4: Synthesis of 4,6-Dimethyl-3-nonanol via Grignard Reaction
This protocol details the synthesis of a secondary alcohol by reacting 3-methylhexylmagnesium bromide with propanal.
Materials:
-
3-Methylhexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Propanal
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings and a small crystal of iodine.
-
Heat the flask gently under a nitrogen atmosphere to activate the magnesium, then cool to room temperature.
-
Add a small amount of a solution of 3-methylhexyl bromide in anhydrous diethyl ether to the magnesium.
-
Once the Grignard reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 3-methylhexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting 4,6-dimethyl-3-nonanol by distillation or column chromatography.
Protocol 5: Synthesis of 3-Methylhexyl Acetate
This protocol describes the esterification of 3-methylhexan-1-ol to form 3-methylhexyl acetate.
Materials:
-
3-Methylhexan-1-ol
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-methylhexan-1-ol in an excess of pyridine (which acts as both solvent and catalyst).
-
Cool the solution to 0°C and slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting alcohol is consumed (monitored by TLC or GC).
-
Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous copper sulfate solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield 3-methylhexyl acetate, which can be further purified by distillation if necessary.
Visualizations
General Synthetic Workflow for 3-Methylhexyl Derivatives
The following diagram illustrates a common synthetic pathway for the preparation of various 3-methylhexyl derivatives, starting from 2-bromopentane.
Caption: A typical synthetic route to various 3-methylhexyl derivatives.
Signaling Pathway: Insect Chemical Communication via Pheromones
3-Methylhexyl derivatives, such as 3-methyl-1-hexanol (B83377) and its acetate, are known components of insect pheromones. The diagram below illustrates the general signaling pathway of these chemical cues.
Caption: Generalized pathway of insect pheromone signaling.
References
Application Notes and Protocols for 1-Bromo-3-Methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-bromo-3-methylhexane (C₇H₁₅Br). The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Hazard Identification and Classification
This compound is a flammable liquid and vapor. It is crucial to handle this compound with care to avoid physical harm and ensure experimental accuracy. Based on data for structurally similar compounds, it may cause skin and serious eye irritation, and may also cause respiratory irritation.
Physical and Chemical Properties
Quantitative data for this compound and a structurally similar compound, 1-bromo-3-methylbutane, are summarized below. This data is essential for designing safe experimental setups and storage solutions.
| Property | Value (1-Bromo-3-methylbutane) | Value (this compound) | Reference |
| Molecular Formula | C₅H₁₁Br | C₇H₁₅Br | [1] |
| Appearance | Colorless Liquid | White powder | [2][3] |
| Melting Point | -112 °C / -169.6 °F | No data available | [3] |
| Boiling Point | 120 - 121 °C / 248 - 249.8 °F @ 760 mmHg | No data available | [3] |
| Flash Point | 32 °C / 89.6 °F | No data available | [3] |
| Purity | Not specified | 97% | [2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[4][5] |
| Hand Protection | Chemical-resistant, impervious gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Fire/flame resistant and impervious clothing. | [4][5] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH (US) or EN 149 (EU) approved.[3][4][5] |
Safe Handling Protocols
Adherence to the following protocols is essential for the safe handling of this compound in a laboratory setting.
General Handling
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[4][6]
-
Avoid the formation of dust and aerosols.[4]
-
Prevent fire caused by electrostatic discharge.[4] Ground and bond containers and receiving equipment.
-
Wash hands thoroughly after handling.[4]
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Storage Protocols
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Keep in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents, strong bases, and metals.[3][4][7]
-
Keep away from sources of ignition, heat, sparks, and open flames.[3][6]
-
Refrigeration may be recommended to maintain product quality.[6]
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill and Leak Procedures
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Use personal protective equipment.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[3][4]
-
Do not let the chemical enter drains.[4]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Disposal Considerations
-
Dispose of waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge into sewer systems.[4]
-
Containers should be triple-rinsed and offered for recycling or reconditioning.[4]
Incompatible Materials
A critical aspect of safe storage and handling is to avoid contact with incompatible materials.
Caption: Incompatible materials for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction Troubleshooting
Topic: Low Yield in 1-bromo-3-methylhexane Grignard Reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for low yields in the Grignard reaction of this compound, a sterically hindered secondary alkyl halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Initiation failure is often due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO) or the presence of moisture.[1][2][3]
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the alkyl halide.[1][3]
-
Solution: Activation. Activate the magnesium turnings to expose a fresh, reactive surface. Common methods include:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1][2][4] The disappearance of the iodine's characteristic color indicates successful activation.[1]
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a clean, dry glass rod before adding the solvent.[2]
-
Heating: Gently heat the flask containing the magnesium under an inert atmosphere with a heat gun.[4]
-
-
-
Presence of Water: Grignard reagents are extremely sensitive to protic sources like water, which will quench the reaction.[5]
-
Solution: Rigorous Anhydrous Conditions.
-
All glassware must be flame- or oven-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon).[2]
-
Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).
-
-
Q2: I'm observing a very low yield of my desired product. What are the likely side reactions with this compound?
A2: Low yields with secondary alkyl halides like this compound are frequently caused by competing side reactions, primarily Wurtz-type coupling.[6][7][8][9]
-
Wurtz Coupling: The most significant side reaction is often the coupling of the newly formed Grignard reagent (R-MgX) with the starting alkyl halide (R-X) to form a homocoupled dimer (R-R).[7][8][9][10] For this compound, this results in the formation of 3,8-dimethyldecane. This reaction is promoted by high local concentrations of the alkyl halide and elevated temperatures.[8]
-
Elimination (E2): Sterically hindered secondary halides can undergo elimination reactions to form an alkene.[11]
-
Reaction with Atmospheric O₂ or CO₂: Exposure to air can lead to the formation of alkoxides or carboxylates, consuming the Grignard reagent.
Q3: How can I minimize the formation of the Wurtz coupling product (3,8-dimethyldecane)?
A3: Suppressing the Wurtz coupling reaction is critical for improving the yield.[8] The key is to control the reaction conditions to favor the formation of the Grignard reagent over its reaction with the starting halide.
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension.[6][5][8] This maintains a low concentration of the alkyl halide, minimizing the chance of it reacting with the Grignard reagent.[5][8]
-
Dilute Conditions: Using a larger volume of solvent can help dissipate heat and keep the concentration of reagents low.
-
Temperature Control: The Grignard formation is exothermic.[6][8] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[8] For some systems, running the reaction at a lower temperature (e.g., 0°C) after initiation can be beneficial.[8]
Q4: What is the optimal solvent for this reaction?
A4: Ethereal solvents are required. Tetrahydrofuran (THF) is generally superior to diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides like this compound.[5][11][12][13] THF has a higher solvating power, which helps to stabilize the Grignard reagent.[5][11]
Quantitative Data Summary
The yield of a Grignard reaction is highly sensitive to multiple parameters. The following table summarizes the expected impact of key variables on the reaction with secondary alkyl halides.
| Parameter | Suboptimal Condition | Consequence | Optimized Condition | Expected Outcome | Rationale |
| Alkyl Halide Addition | Rapid, bulk addition | High local concentration | Slow, dropwise addition over 1-2 hours | Minimized Wurtz Coupling | Keeps the concentration of unreacted alkyl halide low, favoring reaction with Mg.[5][8] |
| Solvent | Diethyl Ether | Slower formation, lower stability | Anhydrous Tetrahydrofuran (THF) | Higher Yield & Stability | THF is a better solvating agent for the Grignard reagent complex.[5][11][12] |
| Temperature | Uncontrolled exotherm (high temp) | Increased Wurtz Coupling[8] | Maintained at gentle reflux (~66°C for THF) | Favors Grignard Formation | Reduces the rate of the undesired coupling side reaction.[8] |
| Magnesium State | Dull, oxidized turnings | Initiation failure or delay | Shiny, activated turnings (I₂, heat) | Rapid & reliable initiation | Removes the passivating MgO layer, exposing reactive metal.[1][3] |
Experimental Protocol: Synthesis of (3-Methylhexyl)magnesium bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware. Equip the flask with the stir bar, condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas.[14]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is seen and subsequently dissipates.[8] Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (~10%) of this solution to the stirred magnesium suspension.[5]
-
Confirmation of Initiation: A successful initiation is marked by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the appearance of a cloudy, grayish suspension.[1] The reaction is exothermic and may begin to reflux spontaneously.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady, gentle reflux.[2][5]
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the metallic magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.
Visualizations
Caption: Desired Grignard formation vs. the competing Wurtz coupling side reaction.
Caption: Step-by-step experimental workflow for Grignard reagent synthesis.
Caption: A decision tree for troubleshooting low yield in the Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-bromo-3-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-3-methylhexane from 3-methyl-1-hexanol (B83377).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor progress using TLC or GC. - Temperature: For HBr/H₂SO₄, ensure adequate heating to drive the reaction. For PBr₃, maintain the initial low temperature during addition and then allow it to warm as per the protocol. |
| Side reactions consuming starting material. | - Reagent Choice: Use PBr₃ instead of HBr to minimize carbocation-mediated side reactions. - Temperature Control: Avoid excessive heat, which can favor elimination (alkene formation) and ether formation. | |
| Loss during workup. | - Extraction: Ensure thorough extraction with a suitable organic solvent. - Distillation: Use fractional distillation to carefully separate the product from lower and higher boiling point impurities. | |
| Presence of Alkene Impurities (e.g., 3-methyl-1-hexene) | Elimination side reaction (E1 or E2). This is more prevalent with the HBr/H₂SO₄ method due to strong acid and high temperatures. | - Milder Reagents: Use PBr₃, which operates under milder conditions and disfavors elimination. - Lower Temperature: If using HBr, lower the reaction temperature and use a less concentrated acid if possible, though this may reduce the substitution rate. |
| Presence of Di(3-methylhexyl) Ether | Intermolecular dehydration of the alcohol, catalyzed by strong acid (HBr/H₂SO₄). | - Reagent Choice: PBr₃ is less prone to promoting ether formation. - Control Stoichiometry: Use a slight excess of the brominating agent to ensure the alcohol is consumed quickly. |
| Presence of Isomeric Bromides (e.g., 2-bromo-3-methylhexane) | Carbocation rearrangement. While less likely with a primary alcohol, harsh conditions with HBr can promote a primary carbocation that rearranges to a more stable secondary or tertiary carbocation via a hydride shift. | - Use PBr₃: This reagent promotes an Sₙ2 reaction mechanism, which avoids carbocation intermediates and thus rearrangements.[1] - Milder Conditions: If using HBr, avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products depend on the chosen synthetic route. When using hydrobromic acid (HBr) with sulfuric acid, you may encounter 3-methyl-1-hexene (from dehydration), di(3-methylhexyl) ether (from intermolecular condensation), and potentially small amounts of rearranged isomeric bromides. The use of phosphorus tribromide (PBr₃) generally leads to a cleaner reaction but can still produce small amounts of elimination products if not properly controlled.
Q2: Why is PBr₃ often recommended over HBr for converting primary alcohols to alkyl bromides?
A2: PBr₃ is often preferred because it reacts with primary alcohols via an Sₙ2 mechanism. This pathway avoids the formation of carbocation intermediates, thus preventing carbocation rearrangements that can lead to a mixture of isomeric products.[1][2] Reactions with HBr, especially when catalyzed by a strong acid like H₂SO₄, can have some Sₙ1 character, making rearrangements a possibility.
Q3: How can I detect the presence of the main side products?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique. The gas chromatogram will show separate peaks for this compound and any volatile impurities. The mass spectrum for each peak can then be used to identify the structure of the compound. Alkenes will have a molecular weight corresponding to the loss of HBr from the product, while ethers will have a significantly higher molecular weight.
Q4: My final product is slightly colored. What is the cause and how can I remove the color?
A4: A yellow or brownish tint can be due to the presence of dissolved bromine (Br₂), which can form from the oxidation of bromide, particularly when using the HBr/H₂SO₄ method. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) during the workup will remove the bromine color.
Q5: Is it possible to completely avoid the formation of side products?
A5: In practice, it is very difficult to completely eliminate side reactions. However, by carefully selecting the reagents (e.g., using PBr₃) and controlling the reaction conditions (e.g., temperature, reaction time), the formation of side products can be minimized to a level where the desired product can be easily purified to a high degree.
Data Presentation
The following table provides an illustrative comparison of typical product distributions for the synthesis of a primary alkyl bromide from a primary alcohol using HBr/H₂SO₄ versus PBr₃. Please note that these are representative values and actual results may vary based on specific experimental conditions.
| Product | Synthesis with HBr/H₂SO₄ (Typical % Yield) | Synthesis with PBr₃ (Typical % Yield) |
| Desired Product (1-bromo-alkane) | 60 - 75% | 85 - 95% |
| Alkene(s) | 10 - 20% | 2 - 5% |
| Ether | 5 - 10% | < 2% |
| Rearranged Isomer(s) | 1 - 5% | < 1% |
| Unreacted Alcohol | Variable | Variable |
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below. The PBr₃ method is generally preferred for minimizing side products.
Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)
This method proceeds via an Sₙ2 mechanism and is effective for primary and secondary alcohols, minimizing rearrangements.[1][2]
Materials:
-
3-methyl-1-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place 3-methyl-1-hexanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.33 - 0.40 eq) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue to stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Carefully pour the reaction mixture over crushed ice to quench any unreacted PBr₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis using Hydrobromic and Sulfuric Acid
This is a classic method for preparing primary alkyl bromides.[3]
Materials:
-
3-methyl-1-hexanol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Water
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, combine 3-methyl-1-hexanol (1.0 eq) and 48% HBr (1.25 eq).
-
Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.25 eq) with swirling.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours.
-
After reflux, allow the mixture to cool. Two layers should form.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
Wash the organic layer carefully with cold water, then with cold concentrated H₂SO₄ to remove unreacted alcohol and ether byproducts.
-
Neutralize any remaining acid by washing with 5% sodium bicarbonate solution until effervescence ceases.
-
Wash with brine and dry the crude product over anhydrous calcium chloride.
-
Purify by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 1-bromo-3-methylhexane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-bromo-3-methylhexane by distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the common impurities in a crude sample of this compound?
Common impurities depend on the synthetic route used to prepare this compound. If synthesized from 3-methyl-1-hexanol, typical impurities may include:
-
Unreacted 3-methyl-1-hexanol: The starting alcohol may be present if the reaction did not go to completion.
-
Di(3-methylhexyl) ether: A common byproduct formed through a side reaction of the alcohol.
-
Acidic Residues: Catalysts or reagents from the synthesis, such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), may remain.
-
Isomeric Bromides: Rearrangement reactions can lead to the formation of other bromohexane isomers, which may have very similar boiling points.
Q3: When should I use simple distillation versus fractional distillation?
Simple distillation is suitable for separating liquids with significantly different boiling points (a difference of at least 25 °C) or for separating a volatile liquid from a non-volatile solid. For the purification of this compound from impurities with close boiling points, such as isomeric byproducts or the starting alcohol, fractional distillation is the recommended method as it provides better separation efficiency.
Q4: Why is vacuum distillation recommended for this compound?
Many organic compounds, especially those with higher boiling points, can decompose at temperatures required for distillation at atmospheric pressure. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, thereby minimizing the risk of thermal decomposition and improving the purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Presence of an azeotrope.- Impurities with very close boiling points to the product. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Check the literature for known azeotropes of this compound with potential impurities. An alternative purification method like chromatography may be necessary.- If isomeric impurities are present, fractional distillation may not be sufficient. Consider purification by column chromatography. |
| Product is Contaminated with Water | - Incomplete drying of the crude product before distillation. | - Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), calcium chloride) before distillation. The organic layer should be clear, not cloudy. |
| Product has a Yellow or Brown Color | - Thermal decomposition during distillation.- Presence of trace acidic impurities. | - Use vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not set too high.- Wash the crude product with a dilute solution of sodium bisulfite to remove any dissolved bromine, which can cause color.[1] |
| "Bumping" or Uncontrolled Boiling | - Absence of boiling chips or a magnetic stirrer.- Heating too rapidly. | - Always add fresh boiling chips or a stir bar to the distillation flask before heating.- Heat the flask gradually to maintain a smooth and controlled boil. |
| Difficulty in Achieving a Good Vacuum | - Leaks in the distillation apparatus. | - Check all glass joints and connections for a secure fit. Ensure all joints are properly greased if using ground glass joints. |
Experimental Protocol: Fractional Vacuum Distillation of this compound
This protocol outlines the general steps for the purification of this compound.
1. Pre-distillation Workup (Washing):
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water, to remove any water-soluble impurities.
-
A saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any residual acids. Continue washing until no more gas evolution is observed.
-
Brine (saturated NaCl solution), to help break any emulsions and remove excess water.
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
2. Drying:
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), to the organic layer.
-
Swirl the flask and let it stand until the liquid is clear. If the drying agent clumps together, add more until some particles move freely.
-
Filter or decant the dried liquid into a round-bottom flask suitable for distillation.
3. Fractional Vacuum Distillation Setup:
-
Assemble the fractional vacuum distillation apparatus as shown in the diagram below. A Vigreux column is a common choice for the fractionating column.
-
Use a stir bar or boiling chips in the distillation flask.
-
Ensure all ground glass joints are lightly greased to prevent leaks.
-
Connect the apparatus to a vacuum source with a cold trap in between.
4. Distillation Procedure:
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask.
-
The temperature of the vapor will rise and then stabilize as the first fraction begins to distill. Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. Record the temperature and pressure at which this fraction is collected.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Diagrams
Caption: Troubleshooting workflow for the distillation of this compound.
References
Technical Support Center: Purification of 1-bromo-3-methylhexane
This technical support center provides troubleshooting guidance and detailed protocols for the removal of unreacted starting materials from 1-bromo-3-methylhexane, a common challenge encountered during its synthesis. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: What are the most likely unreacted starting materials I need to remove?
The most common precursors for the synthesis of this compound are 3-methylhexan-1-ol (via substitution reaction) or 3-methylhex-1-ene (via hydrobromination). Therefore, the primary unreacted starting material you will likely need to remove is one of these two compounds.
Q2: My crude product is a mixture. How do I choose the best purification method?
The choice of purification method depends on the starting material used and the physical properties of the impurity.
-
If you started with 3-methylhexan-1-ol: The boiling point of 3-methylhexan-1-ol (~161-172°C) is significantly higher than that of this compound (~170°C, with an estimate at 65°C at 20 Torr).[1][2][3][4][5] This large difference makes fractional distillation an excellent choice for separation. Additionally, any remaining acidic reagents from the synthesis can be removed with a preliminary aqueous wash.
-
If you started with 3-methylhex-1-ene: The boiling point of 3-methylhex-1-ene (~84°C) is significantly lower than that of this compound.[6] Again, fractional distillation is a highly effective method.
-
For removal of minor impurities or separation from isomers: Flash column chromatography is a powerful technique for separating compounds with different polarities. Since this compound is a non-polar compound, it can be effectively separated from more polar impurities (like residual alcohol) or isomers.
Q3: After performing a wash with sodium bicarbonate, I'm observing an emulsion (a third layer) in my separatory funnel. What should I do?
Emulsion formation can be caused by vigorous shaking. To break the emulsion, you can try the following:
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
If the emulsion persists, filtering the entire mixture through a pad of celite or glass wool can sometimes be effective.
Q4: My yield after purification is very low. What are the potential causes?
Low recovery can result from several factors:
-
Incomplete reaction: Ensure your reaction has gone to completion before starting the workup.
-
Loss during aqueous washes: Perform multiple extractions with smaller volumes of organic solvent to ensure all the product is recovered from the aqueous layer.
-
Improper distillation technique: Ensure the distillation apparatus is set up correctly and that the collection temperature range is appropriate for your product. Distilling too quickly can lead to poor separation.
-
Product adsorption on silica (B1680970) gel (in chromatography): If you suspect your product is strongly adsorbing to the silica gel, you can try using a less polar eluent or deactivating the silica gel by adding a small amount of a polar solvent like triethylamine (B128534) to the eluent.
Data Presentation: Physical Properties of Key Compounds
The following table summarizes the key physical properties of this compound and its potential unreacted starting materials, which are crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₅Br | 179.10 | ~170 (est. 65 @ 20 Torr)[2][7] | 1.141[2] |
| 3-methylhexan-1-ol | C₇H₁₆O | 116.20 | 161-172[1][3][4][5] | 0.818-0.824[1][5] |
| 3-methylhex-1-ene | C₇H₁₄ | 98.19 | 84[6] | 0.695[6] |
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Aqueous Wash to Remove Acidic Impurities
This protocol is a standard workup procedure to remove any acidic byproducts from the synthesis of this compound, particularly when reagents like HBr or PBr₃ are used.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Purification by Fractional Distillation
This method is highly effective for separating this compound from starting materials with significantly different boiling points.
Materials:
-
Crude this compound (post-aqueous wash, if necessary)
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Begin to heat the flask gently with the heating mantle.
-
Observe the temperature on the thermometer. The vapor temperature will rise and then stabilize at the boiling point of the most volatile component.
-
Collect the fraction that distills at the boiling point of the impurity (e.g., ~84°C for 3-methylhex-1-ene).
-
Once the first fraction has been collected, the temperature will either drop slightly or begin to rise again.
-
Change the receiving flask and increase the heating mantle temperature to collect the fraction corresponding to the boiling point of this compound (~170°C).
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.
Protocol 3: Purification by Flash Column Chromatography
This technique separates compounds based on their polarity and is useful for removing impurities that have similar boiling points to the product.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (B92381) (or other non-polar eluent)
-
Diethyl ether (or other slightly more polar solvent)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (if compounds are UV active) or an appropriate staining solution
Procedure:
-
Prepare the column: Pack the chromatography column with silica gel as a slurry in hexane.
-
Load the sample: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with hexane, collecting fractions in separate test tubes.
-
Monitor the separation: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 hexane:diethyl ether).
-
Identify the product fractions: this compound, being non-polar, should elute relatively quickly with a non-polar solvent like hexane. Unreacted alcohol, being more polar, will elute later or may require the addition of a more polar solvent to the eluent.
-
Combine and concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
References
1-Bromo-3-methylhexane stability in polar aprotic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting experiments involving 1-bromo-3-methylhexane in polar aprotic solvents. The following guides and frequently asked questions (FAQs) address common stability and reactivity issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in polar aprotic solvents like DMSO, DMF, or acetone?
As a primary alkyl halide, this compound is susceptible to degradation over time, especially in the presence of nucleophiles or bases. In polar aprotic solvents, the primary degradation pathway is typically through nucleophilic substitution (SN2) or elimination (E2) reactions. The stability is influenced by temperature, the presence of impurities (especially water and strong bases), and exposure to light. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.
Q2: My reaction with this compound is showing low yield and the formation of an alkene byproduct. What is the likely cause?
The formation of an alkene byproduct, likely 3-methyl-1-hexene, points to a competing E2 (bimolecular elimination) reaction.[1][2] This is a common side reaction when using primary alkyl halides with nucleophiles that are also strong bases.[3] Polar aprotic solvents can enhance the reactivity of the nucleophile/base, and if the base is strong or sterically hindered, elimination can become a significant pathway.[4][5]
Q3: How can I minimize the competing E2 elimination reaction?
To favor the desired SN2 reaction over E2 elimination, consider the following strategies:
-
Choice of Nucleophile/Base: Employ a nucleophile that is a weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[2] Strongly basic nucleophiles like alkoxides (RO⁻) are more likely to induce elimination.[1][6]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Use of a Bulky Base (for intentional elimination): Conversely, if elimination is desired, a sterically hindered, strong base like potassium tert-butoxide (t-BuOK) is effective.[4][5]
Q4: My SN2 reaction is proceeding very slowly. What can I do to increase the reaction rate?
Slow SN2 reaction rates with this compound can be due to several factors. Here are some troubleshooting tips:
-
Solvent Choice: Ensure your polar aprotic solvent is anhydrous. Water can solvate the nucleophile, reducing its reactivity.
-
Nucleophile Concentration: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[7] Increasing the concentration of the nucleophile can enhance the reaction rate.
-
Leaving Group: Bromine is a good leaving group. Ensure the quality of your this compound is high, as impurities can inhibit the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive nucleophile. 2. Low reaction temperature. 3. Impure this compound. | 1. Use a fresh, high-purity nucleophile. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Purify the this compound by distillation. |
| Formation of multiple products | 1. Competing E2 elimination. 2. Presence of water leading to hydrolysis. 3. Impurities in the starting material. | 1. Use a less basic nucleophile and lower the reaction temperature. 2. Use anhydrous solvent and reagents. 3. Analyze the starting material for impurities via GC-MS and purify if necessary. |
| Discoloration of the reaction mixture | Decomposition of this compound or side reactions. | Stop the reaction and analyze an aliquot by TLC or GC-MS to identify the products. Consider purifying the starting material and optimizing reaction conditions. |
Data Presentation
| Factor | Effect on SN2 Rate | Effect on E2 Rate | Rationale |
| Solvent Polarity (Polar Aprotic) | Increases | Increases | Polar aprotic solvents solvate the cation of the nucleophilic salt, leaving a "naked," more reactive anion.[8] |
| Nucleophile/Base Strength | Increases | Increases significantly | Stronger nucleophiles are more reactive in SN2. Strong bases dramatically increase the rate of E2.[9] |
| Steric Hindrance of Nucleophile/Base | Decreases | Increases (Hofmann product) | Bulky nucleophiles hinder the backside attack required for SN2. Bulky bases favor abstraction of the less sterically hindered proton.[4] |
| Temperature | Increases | Increases more significantly | E2 reactions have a higher activation energy and are more favored at higher temperatures. |
| Leaving Group Ability (I > Br > Cl) | Increases | Increases | Weaker bases are better leaving groups, facilitating both SN2 and E2 reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution (SN2) Reaction
This protocol is adapted from a Finkelstein reaction for a similar primary allylic bromide and can be used as a starting point for reactions with this compound.[10]
Materials:
-
This compound
-
Nucleophile (e.g., Sodium Iodide)
-
Anhydrous Acetone (or other polar aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the nucleophile (e.g., 1.2 equivalents of Sodium Iodide) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a precipitate (e.g., NaBr) may indicate reaction progression.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup the reaction by filtering any precipitate and removing the solvent under reduced pressure. Further purification can be achieved by extraction and column chromatography or distillation.
Protocol 2: Analysis of Reaction Products by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an effective technique to identify and quantify the products of your reaction, including the desired substitution product and any elimination byproducts.[11][12]
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject a small volume of the sample into the GC-MS instrument.
-
The components of the mixture will be separated based on their boiling points and polarity in the GC column.
-
The separated components will then be ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for each component.
-
Identify the products by comparing their retention times and mass spectra to known standards or spectral libraries.[13]
Visualizations
Logical Workflow for Troubleshooting Low Yield in SN2 Reactions
Caption: Troubleshooting logic for low yield in SN2 reactions.
Competing SN2 and E2 Pathways for this compound
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Preventing elimination side reactions with 1-bromo-3-methylhexane
Welcome to the technical support center for 1-bromo-3-methylhexane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions to prevent unwanted elimination side reactions and maximize the yield of desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: When using this compound, a primary alkyl halide, the two main competing reactions are the bimolecular nucleophilic substitution (Sₙ2) and the bimolecular elimination (E2).[1][2][3] The desired pathway is typically Sₙ2, which involves the replacement of the bromine atom with a nucleophile. The E2 pathway is a common side reaction that leads to the formation of an alkene, primarily 3-methyl-1-hexene (B165624). Unimolecular reactions (Sₙ1 and E1) are generally not favored for primary alkyl halides like this one because they would have to proceed through a highly unstable primary carbocation intermediate.[2][4]
Q2: Why is the E2 elimination a significant side reaction despite this compound being a primary halide?
A2: While primary alkyl halides strongly favor the Sₙ2 pathway, the E2 reaction can become significant under certain conditions.[2][3] The outcome of the reaction is highly dependent on the strength and steric bulk of the base/nucleophile, the solvent, and the reaction temperature.[1][3] Using a strong, sterically hindered base, high temperatures, or certain solvents can shift the balance from substitution to elimination.[3][5]
Q3: What are the ideal conditions to favor the Sₙ2 substitution reaction?
A3: To maximize the yield of the Sₙ2 product, the following conditions are recommended:
-
Nucleophile Choice: Use a strong nucleophile that is a weak base.[1][6] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), halides (I⁻, Cl⁻), and thiolates (RS⁻).
-
Solvent Selection: Employ a polar aprotic solvent, such as DMSO, DMF, or acetone.[1][7][8] These solvents enhance nucleophilicity by solvating the counter-ion of the nucleophile while leaving the nucleophile itself "naked" and more reactive.[7]
-
Temperature Control: Conduct the reaction at lower temperatures. Substitution reactions are generally favored over elimination at lower temperatures because elimination reactions have a higher activation energy.[3][5][9]
Q4: How can I effectively minimize the formation of the elimination byproduct, 3-methyl-1-hexene?
A4: To suppress the E2 side reaction, you should avoid conditions that favor it. Key strategies include:
-
Avoid using strong, bulky bases like potassium tert-butoxide (t-BuOK).[3][10] These bases are sterically hindered, making it easier for them to abstract a proton (elimination) than to attack the carbon center (substitution).[3]
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[8][9]
-
Use a polar aprotic solvent instead of a polar protic one. Protic solvents can solvate the nucleophile, reducing its strength and potentially increasing the likelihood of elimination.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during substitution reactions with this compound.
Issue: Low yield of the desired substitution product with a significant amount of 3-methyl-1-hexene detected.
This is the most common problem and indicates that the E2 elimination pathway is competing significantly with the desired Sₙ2 reaction.
Caption: Troubleshooting flowchart for minimizing E2 elimination.
Data Presentation
The choice of reactants and conditions dramatically affects the ratio of substitution to elimination products. The following table provides an overview of expected outcomes based on these factors.
| Nucleophile / Base | Solvent | Temperature | Major Product | Minor Product | Predominant Mechanism |
| Sodium Azide (NaN₃) | DMSO | 25 °C | 1-azido-3-methylhexane | 3-methyl-1-hexene | Sₙ2 |
| Sodium Ethoxide (NaOEt) | Ethanol | 55 °C | 1-ethoxy-3-methylhexane | 3-methyl-1-hexene | Sₙ2 / E2 |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol (B103910) | 55 °C | 3-methyl-1-hexene | 1-tert-butoxy-3-methylhexane | E2 |
| Sodium Iodide (NaI) | Acetone | 50 °C | 1-iodo-3-methylhexane | Negligible | Sₙ2 |
| Sodium Cyanide (NaCN) | DMF | 40 °C | 4-methylheptanenitrile | Negligible | Sₙ2 |
Experimental Protocols
Protocol 1: Maximizing Sₙ2 Substitution (Synthesis of 1-azido-3-methylhexane)
This protocol is optimized to favor the Sₙ2 pathway and minimize the E2 side reaction.
-
Reagents & Setup:
-
This compound (10 mmol, 1.0 eq)
-
Sodium azide (NaN₃) (12 mmol, 1.2 eq)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) (40 mL)
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, add sodium azide and anhydrous DMSO to the flask.
-
Stir the mixture at room temperature (25 °C) until the sodium azide is fully dissolved.
-
Add this compound to the solution dropwise over 5 minutes.
-
Continue stirring the reaction at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed (typically 4-6 hours), quench the reaction by pouring the mixture into 100 mL of cold water.
-
-
Workup & Purification:
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-azido-3-methylhexane via column chromatography if necessary.
-
Protocol 2: Illustrative E2 Elimination (Synthesis of 3-methyl-1-hexene)
This protocol demonstrates conditions that intentionally favor the E2 elimination pathway.
-
Reagents & Setup:
-
This compound (10 mmol, 1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (15 mmol, 1.5 eq)
-
Anhydrous tert-butanol (40 mL)
-
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous tert-butanol to the flask.
-
Heat the mixture to 55 °C and stir until the base is dissolved.
-
Add this compound to the solution dropwise.
-
Maintain the reaction at 55 °C with stirring for 2-3 hours. Monitor the formation of the alkene product by GC.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add 50 mL of water to quench the reaction.
-
Extract the mixture with pentane (B18724) (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
The volatile alkene product can be isolated by careful distillation.
-
Reaction Pathway Visualization
The balance between the Sₙ2 and E2 pathways is determined by the nature of the attacking species and the reaction conditions.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions Involving 1-Bromo-3-Methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-methylhexane. The information is presented in a question-and-answer format to directly address potential issues during experimental scale-up.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: When scaling up reactions involving this compound, the primary safety concerns are:
-
Exothermic Reactions: Grignard reagent formation is highly exothermic. Without proper temperature control, this can lead to a runaway reaction. Ensure adequate cooling capacity and controlled addition of reagents.
-
Flammability: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), commonly used in these reactions, are highly flammable. All equipment must be properly grounded, and ignition sources must be eliminated.
-
Toxicity and Irritation: this compound can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Q2: How does the structure of this compound affect its reactivity in nucleophilic substitution reactions?
A2: this compound is a primary alkyl halide. This structural feature has several implications for its reactivity:
-
SN2 Reactions: As a primary alkyl halide, it is a good substrate for SN2 reactions. The rate of reaction is influenced by steric hindrance. The methyl group at the 3-position introduces some steric bulk, which may slightly decrease the reaction rate compared to a linear bromoalkane.[1][2]
-
SN1 Reactions: It is a poor substrate for SN1 reactions due to the high instability of the resulting primary carbocation.
-
Elimination Reactions (E2): Elimination can be a competing side reaction, especially when using a strong, sterically hindered base at elevated temperatures.[3]
Q3: What are the key challenges when scaling up a Grignard reaction with this compound?
A3: The main challenges include:
-
Initiation: The reaction can be difficult to initiate due to a passivating oxide layer on the magnesium surface.
-
Exotherm Control: The reaction is highly exothermic, and poor heat dissipation on a larger scale can lead to dangerous temperature increases.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound.[4]
-
Solvent Purity: The reaction is extremely sensitive to moisture. Anhydrous solvents and glassware are critical for success.
Q4: For a Williamson ether synthesis, what is the best strategy when using this compound?
A4: The Williamson ether synthesis proceeds via an SN2 mechanism.[5] For optimal results with this compound, you should react it with the desired alkoxide.[6] Using a primary alkyl halide like this compound is generally preferred over using a secondary or tertiary alkyl halide with a different alkoxide to minimize the competing elimination reaction.[3][6]
II. Troubleshooting Guides
Guide 1: Grignard Reaction Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere. |
| Traces of water in glassware or solvent. | Ensure all glassware is oven-dried and cooled under an inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction. | Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide. |
| Incomplete reaction. | Ensure the magnesium is of high purity and has a large surface area (i.e., use turnings, not chunks). Allow for sufficient reaction time. | |
| Reaction becomes cloudy and stops | Insufficiently dry conditions or impure reagents. | Purify the this compound and solvent by distillation. Ensure rigorous exclusion of moisture. |
| Uncontrolled exotherm (runaway reaction) | Addition rate of this compound is too high. | Reduce the addition rate. Ensure the reaction vessel has adequate cooling and efficient stirring. |
| Inadequate cooling capacity for the scale. | Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. Consider a semi-batch process for better thermal control.[7] |
Guide 2: Williamson Ether Synthesis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of ether | Incomplete deprotonation of the alcohol. | Use a sufficiently strong base to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is often effective.[8] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. Typical conditions range from 50-100°C for 1-8 hours.[5] | |
| Competing elimination reaction (E2). | Use a less sterically hindered base if possible. Run the reaction at the lowest feasible temperature to favor substitution over elimination.[3][8] | |
| Formation of alkene byproduct | The alkoxide is acting as a strong base. | This is more problematic with secondary and tertiary alkyl halides, but can occur with primary halides at high temperatures. Use milder conditions if possible.[3] |
| Steric hindrance around the reaction center. | While this compound is a primary halide, the branching may slightly promote elimination. Optimize temperature and reaction time. | |
| Reaction is slow or does not proceed | Poor choice of solvent. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.[8] |
| Nucleophile is not reactive enough. | Ensure the alcohol is fully deprotonated to the more nucleophilic alkoxide. |
III. Experimental Protocols
Protocol 1: Scale-Up of Grignard Reagent Formation from this compound
Objective: To prepare a solution of (3-methylhexyl)magnesium bromide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles | Equivalents |
|---|---|---|---|---|
| Magnesium turnings | 24.31 | 26.7 g | 1.1 | 1.1 |
| This compound | 179.10 | 179.1 g | 1.0 | 1.0 |
| Anhydrous Diethyl Ether | 74.12 | 1 L | - | - |
| Iodine | 253.81 | 1 small crystal | - | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.
-
Reagent Preparation: In the addition funnel, place a solution of this compound in 500 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 50 mL) of the this compound solution to the magnesium. The disappearance of the iodine color and the onset of gentle reflux indicate initiation. If the reaction does not start, gentle warming may be applied.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. Use external cooling as necessary to control the exotherm.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Storage and Use: The resulting Grignard reagent solution should be used immediately or stored under an inert atmosphere. The concentration can be determined by titration.
Expected Yield: 70-90% (based on analogous primary alkyl bromides)[4]
Protocol 2: Scale-Up of Williamson Ether Synthesis
Objective: To synthesize an ether from this compound and a chosen alcohol.
Materials (Example with Ethanol):
| Reagent | Molar Mass ( g/mol ) | Quantity (Scale) | Moles | Equivalents |
|---|---|---|---|---|
| Ethanol (B145695) | 46.07 | 55.3 g | 1.2 | 1.2 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 48.0 g | 1.2 | 1.2 |
| This compound | 179.10 | 179.1 g | 1.0 | 1.0 |
| Anhydrous THF | 72.11 | 1 L | - | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Alkoxide Formation: In the flask, suspend sodium hydride in 500 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add the ethanol dropwise from the addition funnel. Stir for 30 minutes at 0°C after the addition is complete.
-
Nucleophilic Substitution: Slowly add this compound to the freshly prepared sodium ethoxide solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 66°C). Monitor the reaction progress by TLC or GC. A typical reaction time is 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by fractional distillation.
Expected Yield: 50-95% (highly dependent on the specific alcohol and reaction conditions)[5]
IV. Visualizations
Caption: Troubleshooting logic for Grignard reactions.
Caption: General workflow for Williamson ether synthesis.
Caption: Factors influencing reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Incomplete conversion in reactions of 1-bromo-3-methylhexane
Welcome to the Technical Support Center for reactions involving 1-bromo-3-methylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for troubleshooting incomplete conversions and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a primary alkyl halide, this compound is susceptible to several reaction types. The most common are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2), which are often in competition. It is also a suitable substrate for the formation of Grignard reagents.
Q2: My SN2 reaction with this compound is showing low yield. What are the general causes?
A2: Incomplete conversion in SN2 reactions can be attributed to several factors. These include competition from the E2 elimination pathway, suboptimal reaction conditions (temperature, solvent), a weak or sterically hindered nucleophile, or issues with reagent purity.[1]
Q3: Why am I getting a significant amount of an alkene byproduct?
A3: The formation of an alkene, likely 3-methyl-1-hexene, indicates that the E2 elimination reaction is competing effectively with your desired SN2 substitution.[1] This is often favored by high temperatures and the use of strong, sterically hindered bases.[1][2]
Q4: Can this compound undergo SN1 or E1 reactions?
A4: SN1 and E1 reactions proceed through a carbocation intermediate. Since this compound is a primary halide, it would form a relatively unstable primary carbocation. Therefore, SN1 and E1 pathways are generally not favored for this substrate.[3][4]
Troubleshooting Guide: Nucleophilic Substitution & Elimination
This section provides specific troubleshooting advice for managing the competition between SN2 and E2 reactions.
Issue 1: Low yield of the desired substitution (SN2) product and high yield of the elimination (E2) byproduct.
-
Cause A: Nucleophile/Base Choice
-
Strongly basic and sterically bulky nucleophiles favor elimination. For example, potassium tert-butoxide (t-BuOK) is a strong base and will primarily yield the E2 product.[1]
-
Solution: Employ a strong nucleophile that is a weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[1]
-
-
Cause B: Reaction Temperature
-
Elimination reactions are generally favored at higher temperatures compared to substitution reactions.[1]
-
Solution: Run the reaction at a lower temperature. If the reaction rate is too slow, a moderate temperature increase can be tested, but monitor the product ratio carefully (e.g., by TLC or GC).
-
-
Cause C: Solvent Choice
-
Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and increasing its relative basicity, which can favor the E2 pathway.[1]
-
Solution: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents enhance nucleophilicity and favor the SN2 pathway.[1][3]
-
Data Presentation: Optimizing SN2 vs. E2 Reactions
The choice of reaction conditions is critical in determining the major product. The following table summarizes the expected outcomes based on the nature of the nucleophile/base and the solvent.
| Nucleophile/Base Type | Solvent | Primary Mechanism | Expected Major Product |
| Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) | Polar Aprotic (e.g., Acetone, DMSO) | SN2 | Substitution |
| Strong Nucleophile, Strong Base (e.g., HO⁻, MeO⁻, EtO⁻) | Polar Aprotic (e.g., DMSO) | SN2 / E2 | Mixture, SN2 often major |
| Strong, Sterically Hindered Base (e.g., t-BuOK) | Polar Aprotic (e.g., THF) | E2 | Elimination |
| Weak Nucleophile, Weak Base (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol) | Slow SN2 | Very slow reaction |
Visualization: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 pathways for this compound.
Troubleshooting Guide: Grignard Reaction
Issue 2: The Grignard reaction with this compound fails to initiate or gives a very low yield.
-
Cause A: Presence of Water or Protic Impurities
-
Grignard reagents are extremely strong bases and are quenched by protic sources like water, alcohols, or even trace atmospheric moisture.[5][6]
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[5] Purify the this compound by distillation if it is suspected to contain protic impurities.
-
-
Cause B: Inactive Magnesium Surface
-
Magnesium turnings can develop a passivating layer of magnesium oxide (MgO) on their surface, which prevents the reaction from starting.[5][6]
-
Solution: Activate the magnesium. This can be done by gently crushing the turnings with a glass rod, adding a small crystal of iodine (the brown color will disappear upon activation), or adding a few drops of 1,2-dibromoethane.[5]
-
-
Cause C: Formation of Wurtz Coupling Byproduct
-
A common side reaction is the coupling of two alkyl halide molecules (Wurtz reaction), which forms a dimer. In this case, it would produce 4,7-dimethyldecane. This is more likely at higher concentrations of the alkyl halide.
-
Solution: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Visualization: Troubleshooting Grignard Reaction Failure
Caption: Troubleshooting logic for Grignard reaction failure.
Experimental Protocols
Protocol 1: SN2 Synthesis of an Allylic Ether (Williamson Ether Synthesis)
This protocol describes the synthesis of 1-ethoxy-3-methylhexane.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reagents: Add sodium ethoxide (1.2 equivalents) to the flask, followed by anhydrous DMF to dissolve it.
-
Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.0 equivalent) dropwise to the stirred solution over 15 minutes.[7]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[7] Further purification can be achieved via flash column chromatography.
Visualization: Experimental Workflow for Ether Synthesis
Caption: A step-by-step workflow for the SN2 synthesis of an ether.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 1-Bromo-3-Methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-methylhexane. It offers insights into potential impurities, analytical methodologies for their characterization, and solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, presented in a question-and-answer format.
Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis
-
Question: I am observing unexpected peaks in my GC chromatogram of this compound. What are the potential sources of these peaks and how can I identify them?
-
Answer: Unexpected peaks in your GC chromatogram can originate from several sources. Here's a systematic approach to identify them:
-
Isomeric Impurities: The synthesis of this compound can lead to the formation of positional isomers (e.g., 2-bromo-3-methylhexane, 3-bromo-3-methylhexane) and potentially stereoisomers if a chiral center is involved. These isomers often have very similar boiling points and may co-elute or appear as closely spaced peaks.
-
Starting Material and Reagent Residues: Unreacted starting materials, such as 3-methyl-1-hexanol, or residual reagents from the synthesis, like phosphorus tribromide (PBr₃) and its byproducts, can appear as impurities.
-
Side-Reaction Products: Elimination reactions can lead to the formation of alkenes (e.g., 3-methyl-1-hexene). Ether formation is another possible side reaction if the synthesis starts from an alcohol.[1]
-
System Contamination: Contamination from the GC system itself, such as column bleed, contaminated injector liner, or septum bleed, can introduce extraneous peaks.
Troubleshooting Steps:
-
Analyze by GC-MS: The most effective way to identify unknown peaks is to use a mass spectrometry (MS) detector. The mass spectrum of each peak will provide fragmentation patterns that can be used to elucidate the structure of the impurity.
-
Check Reagent Purity: Analyze the starting materials and reagents used in the synthesis to ensure they are not a source of contamination.
-
System Blank: Run a blank injection (solvent only) to identify peaks originating from the GC system.
-
Spiking: If you have a hypothesis about the identity of an impurity, "spike" your sample with a small amount of a pure standard of that compound. An increase in the peak area of the suspected impurity will confirm its identity.
-
Issue 2: Inaccurate Quantification with Nuclear Magnetic Resonance (NMR)
-
Question: My quantitative NMR (qNMR) results for the purity of this compound are inconsistent. What could be causing this and how can I improve the accuracy?
-
Answer: Inaccurate qNMR results can stem from several factors related to sample preparation, data acquisition, and processing.
-
Incomplete Relaxation: If the relaxation delay (d1) is too short, signals will not fully return to equilibrium between pulses, leading to inaccurate integration.
-
Poor Signal-to-Noise Ratio: A low signal-to-noise ratio can make accurate integration difficult.
-
Baseline Distortion: A non-flat baseline will lead to integration errors.
-
Peak Overlap: Overlapping peaks from the analyte and impurities will result in inaccurate quantification.
-
Impure Internal Standard: The purity of the internal standard is crucial for accurate quantification.
Troubleshooting Steps:
-
Optimize Relaxation Delay: The relaxation delay should be at least 5 times the longest T1 relaxation time of the signals being integrated. A value of 30 seconds is generally sufficient for small molecules.[2]
-
Increase Number of Scans: Increase the number of scans to improve the signal-to-noise ratio to at least 250:1 for the signals of interest.[2]
-
Baseline Correction: Apply appropriate baseline correction algorithms during data processing.
-
Select Non-Overlapping Peaks: Choose isolated signals for both the analyte and the internal standard for integration.
-
Use a Certified Internal Standard: Employ a high-purity, certified internal standard and ensure it is accurately weighed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: Common impurities can include isomeric byproducts from the synthesis, such as other bromo-methylhexane isomers. Residual starting materials (e.g., 3-methyl-1-hexanol) and acidic impurities like hydrogen bromide (HBr) may also be present.[1] Elimination byproducts, like 3-methyl-1-hexene, are also a possibility.
Q2: How can I remove acidic impurities from my this compound sample?
A2: A simple and effective method is to wash a solution of the crude product in an organic solvent (like diethyl ether) with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. Repeat the washing until no more gas evolves. Afterwards, wash with brine (saturated NaCl solution) to remove residual water.[1]
Q3: What analytical techniques are most suitable for characterizing impurities in this compound?
A3: Gas Chromatography with Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is excellent for determining the purity of the main component and for structural elucidation of impurities if they are present in sufficient concentration.[2][4][5][6]
Q4: Are there any specific safety precautions I should take when handling this compound and its potential impurities?
A4: Yes. Alkyl halides are considered potential genotoxic impurities (PGIs) and should be handled with appropriate care in a well-ventilated fume hood.[7] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Data Presentation
Table 1: Potential Impurities in this compound and their Characterization Data
| Impurity Name | Potential Source | Typical Analytical Signal (GC-MS m/z) | Typical Analytical Signal (¹H NMR, δ ppm) |
| 3-Methyl-1-hexanol | Unreacted starting material | 116 (M+), 87, 73, 55 | 3.6 (t, -CH₂OH), 0.9 (d, -CH₃), 0.9 (t, -CH₃) |
| 2-Bromo-3-methylhexane | Isomerization | 178/180 (M+), 99, 57, 43 | Varies depending on isomer |
| 3-Bromo-3-methylhexane | Isomerization | 178/180 (M+), 99, 57, 43 | Varies depending on isomer |
| 3-Methyl-1-hexene | Elimination side-reaction | 98 (M+), 83, 69, 55 | 5.8 (m, -CH=), 5.0 (m, =CH₂), 0.9 (d, -CH₃) |
| Di(3-methylhexyl) ether | Side-reaction from alcohol | 214 (M+), 115, 99, 57 | 3.4 (t, -CH₂-O-), 0.9 (d, -CH₃), 0.9 (t, -CH₃) |
Note: The m/z values represent the molecular ion (M+) and major fragments. ¹H NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a ~10 µg/mL solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[8]
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector (GC-MS). A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable.[8]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program may need optimization depending on the specific impurities expected.
-
Injection Mode: Splitless injection (1 µL).
-
-
MS Conditions:
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Protocol 2: Quantitative ¹H NMR (qNMR) of this compound
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a high-purity internal standard (e.g., dimethyl sulfone) into an NMR tube. Dissolve the solids in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualization
Caption: Workflow for the characterization of impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. spectrabase.com [spectrabase.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. benchchem.com [benchchem.com]
- 10. ajbs.scione.com [ajbs.scione.com]
Validation & Comparative
GC-MS Analysis of 1-bromo-3-methylhexane Reaction Products: A Comparative Guide
This guide provides a comparative analysis of the expected products from the reaction of 1-bromo-3-methylhexane with a strong nucleophile/base, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. The data presented herein is based on a hypothetical reaction scenario and established fragmentation patterns of analogous compounds, intended to guide researchers in their experimental design and data interpretation.
Hypothetical Reaction: this compound with Sodium Hydroxide (B78521)
The reaction of a primary alkyl halide such as this compound with a strong, unhindered base and nucleophile like sodium hydroxide (NaOH) is expected to proceed via two competing mechanisms: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2).[1] The S(_N)2 pathway leads to the formation of an alcohol, while the E2 pathway results in the formation of an alkene.
The primary S(_N)2 product is 3-methylhexan-1-ol. The major E2 product, following Zaitsev's rule, would be the most substituted stable alkene, but due to steric hindrance from the base approaching the more substituted secondary carbon, the Hofmann product, 3-methylhex-1-ene, is also a likely significant product. For the purpose of this guide, we will consider 3-methylhex-1-ene as the representative elimination product.
Data Presentation: Predicted GC-MS Data
The following table summarizes the expected GC-MS data for the unreacted starting material and the major predicted products. Retention times are relative, based on the general principle that boiling points (and thus GC retention times on a non-polar column) increase with the size of the halogen and the presence of a hydroxyl group, while alkenes are typically more volatile.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Relative Retention Time | Key m/z Fragments |
| 3-methylhex-1-ene | C(7)H({14}) | 98.19 | 1 (Lowest) | 98 (M(\cdot^+)), 69, 56, 41[2][3] |
| This compound | C(7)H({15})Br | 179.10 | 2 | 178/180 (M(\cdot^+)), 135/137, 99, 57 |
| 3-methylhexan-1-ol | C(7)H({16})O | 116.20 | 3 (Highest) | 116 (M(\cdot^+)), 98, 83, 70, 56, 43[4][5] |
Note: The m/z fragments for this compound are predicted based on typical fragmentation of bromoalkanes, showing the characteristic isotopic pattern of bromine (
79
Br and 81
Experimental Protocols
A detailed methodology for the hypothetical reaction and subsequent GC-MS analysis is provided below.
1. Reaction of this compound with NaOH
-
Materials: this compound, sodium hydroxide (NaOH), ethanol (B145695), diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of 12 mmol of NaOH in 10 mL of water to the flask.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 30 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
2. GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dilute a small aliquot of the final reaction product mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to known standards or spectral libraries (such as the NIST library). Quantify the relative amounts of each product by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Reaction Pathway Diagram
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of reaction products.
References
- 1. Khan Academy [khanacademy.org]
- 2. 1-Hexene, 3-methyl- [webbook.nist.gov]
- 3. 1-Hexene, 3-methyl- [webbook.nist.gov]
- 4. 1-Hexanol, 3-methyl- [webbook.nist.gov]
- 5. 1-Hexanol, 3-methyl- [webbook.nist.gov]
- 6. 3-Methylhexan-1-ol | C7H16O | CID 25793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-3-hexene [webbook.nist.gov]
A Comparative Guide to Purity Analysis of 1-Bromo-3-Methylhexane: HPLC vs. GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. 1-Bromo-3-methylhexane, a key alkyl halide intermediate, requires precise purity assessment to ensure the integrity of subsequent reaction pathways and the quality of the final products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
While both HPLC and GC are powerful chromatographic techniques for purity analysis, they operate on different principles, making them suitable for different types of impurities and analytical goals. HPLC is highly versatile for a wide range of non-volatile or thermally labile compounds, whereas GC is exceptionally efficient for volatile and semi-volatile substances like this compound.[1][2]
Comparison of Analytical Methods
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1] | Non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)[3] |
| Common Impurities Detected | Non-volatile or thermally labile impurities, structural isomers.[1][4] | Volatile organic compounds, unreacted starting materials, and volatile byproducts.[2][3] |
| Limit of Detection (LOD) | Dependent on impurity chromophore; potentially higher for compounds with weak UV absorbance.[1] | Low ppm to ppb range for volatile impurities.[2] |
| Sample Throughput | High | High |
| Advantages | Robust and versatile for a wide range of compounds; suitable for non-volatile impurities.[1] | High resolution for volatile compounds; sensitive flame ionization detector (FID) for hydrocarbons.[3] |
| Limitations | This compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., 205-210 nm), which can reduce sensitivity and be affected by mobile phase absorbance.[1] | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
Below are detailed experimental protocols for the purity analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis detector[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The ratio may need optimization.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 205-210 nm (due to the lack of a strong chromophore)[1]
-
Injection Volume: 10 µL[1]
-
Run Time: Approximately 15 minutes[1]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of acetonitrile to achieve a concentration of about 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Protocol
This protocol describes a GC method with Flame Ionization Detection (FID) for analyzing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)[1]
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[5]
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)[1]
-
Injector Temperature: 250 °C[1]
-
Detector Temperature: 300 °C[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 200 °C at 15 °C/min
-
Hold: Hold at 200 °C for 5 minutes[1]
-
-
Split Ratio: 50:1[1]
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.[5]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of this compound using HPLC.
References
A Comparative Analysis of the Reactivity of 1-bromo-3-methylhexane and 2-bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric alkyl halides: 1-bromo-3-methylhexane and 2-bromo-3-methylhexane. Understanding the nuanced differences in their reaction pathways and rates is crucial for synthetic route design and the development of novel therapeutics. This document outlines the theoretical basis for their reactivity, supported by experimental data from analogous compounds, and provides detailed experimental protocols for further investigation.
Structural and Mechanistic Overview
This compound is a primary (1°) alkyl halide, while 2-bromo-3-methylhexane is a secondary (2°) alkyl halide. This fundamental structural difference dictates their preferred reaction mechanisms when subjected to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is highly sensitive to steric hindrance.
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation, and its stability is the primary factor influencing the reaction rate.
-
E2 (Bimolecular Elimination): This is a single-step concerted mechanism where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
-
E1 (Unimolecular Elimination): This is a two-step mechanism that also proceeds through a carbocation intermediate. It often competes with the SN1 pathway.
Comparative Reactivity
The reactivity of these two compounds is a classic example of the competition between different reaction pathways based on substrate structure.
Nucleophilic Substitution
This compound (Primary Alkyl Halide): Due to the minimal steric hindrance around the carbon bearing the bromine atom, this compound will strongly favor the SN2 pathway when treated with a good nucleophile.[1][2] The direct backside attack by the nucleophile is relatively unimpeded. The formation of a primary carbocation is highly energetically unfavorable, making the SN1 pathway negligible under typical conditions.[3][4]
2-bromo-3-methylhexane (Secondary Alkyl Halide): As a secondary alkyl halide, 2-bromo-3-methylhexane is subject to both SN1 and SN2 reaction pathways, and the dominant mechanism will depend on the reaction conditions.[3][4] It experiences more steric hindrance than its primary isomer, which slows down the rate of SN2 reactions.[5] However, it can form a more stable secondary carbocation compared to the primary carbocation of this compound, making the SN1 pathway possible, especially with a weak nucleophile in a polar protic solvent.[5]
Elimination Reactions
This compound (Primary Alkyl Halide): Elimination reactions (E2) are possible with a strong, sterically hindered base. However, substitution (SN2) is often the major pathway unless a bulky base is used to disfavor nucleophilic attack.
2-bromo-3-methylhexane (Secondary Alkyl Halide): Elimination becomes a more significant competing pathway for 2-bromo-3-methylhexane, particularly with strong bases.[6] According to Zaitsev's rule, the major elimination product will be the more substituted (and therefore more stable) alkene.[7][8] Both E1 and E2 pathways are possible. The E2 mechanism is favored by strong bases, while the E1 mechanism competes with SN1 reactions in the presence of a weak base/nucleophile, with higher temperatures favoring elimination.[9][10]
Quantitative Data Comparison
| Reaction Condition | Alkyl Bromide Type | Analogous Compound | Relative Rate | Predominant Mechanism |
| NaI in Acetone (B3395972) | Primary (1°) | 1-bromobutane | 1 | SN2 |
| Secondary (2°) | 2-bromobutane | ~0.02 | SN2 (slowed by steric hindrance) | |
| Solvolysis in Ethanol (B145695) | Primary (1°) | Ethyl Bromide | 1.0 | SN2 |
| Secondary (2°) | Isopropyl Bromide | 0.03 (relative to Ethyl Bromide) | SN1/E1 |
Data extrapolated from comparative studies of primary and secondary alkyl halides.[1][5]
Experimental Protocols
The following are detailed protocols for key experiments to quantitatively compare the reactivity of this compound and 2-bromo-3-methylhexane.
Experiment 1: Determination of Relative SN2 Reaction Rates
Objective: To compare the relative rates of SN2 reaction of this compound and 2-bromo-3-methylhexane with sodium iodide in acetone.
Materials:
-
This compound
-
2-bromo-3-methylhexane
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Water bath
Procedure:
-
To two separate, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of this compound.
-
To the second test tube, add 5 drops of 2-bromo-3-methylhexane.
-
Stopper the test tubes and shake to mix the contents thoroughly.
-
Observe the test tubes for the formation of a precipitate (sodium bromide). Record the time taken for the precipitate to appear in each tube.
-
If no reaction is observed at room temperature after 10-15 minutes, place the test tubes in a water bath at 50°C and continue to observe.
Expected Outcome: A precipitate of sodium bromide will form much more rapidly in the test tube containing this compound, indicating a faster SN2 reaction rate due to less steric hindrance.[5][11]
Experiment 2: Determination of Relative SN1 Reaction Rates (Solvolysis)
Objective: To compare the relative rates of SN1 solvolysis of this compound and 2-bromo-3-methylhexane in aqueous ethanol.
Materials:
-
This compound
-
2-bromo-3-methylhexane
-
A solution of 0.1 M silver nitrate (B79036) in 90% aqueous ethanol
-
Dry test tubes
-
Water bath
Procedure:
-
To two separate, dry test tubes, add 2 mL of the 0.1 M silver nitrate in aqueous ethanol solution.
-
To the first test tube, add 5 drops of this compound.
-
To the second test tube, add 5 drops of 2-bromo-3-methylhexane.
-
Stopper the test tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate (silver bromide). Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath.
Expected Outcome: A precipitate of silver bromide is expected to form more readily in the test tube containing 2-bromo-3-methylhexane. This indicates a faster SN1 reaction rate due to the formation of a more stable secondary carbocation intermediate.[12] The primary alkyl halide, this compound, will react very slowly under these conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships governing the choice of reaction mechanism for primary and secondary alkyl halides.
Caption: Factors influencing reaction pathways.
References
- 1. The relative rates of ethanolysis (solvolysis in ethanol) of four primary.. [askfilo.com]
- 2. web.viu.ca [web.viu.ca]
- 3. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. webassign.net [webassign.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the SN1 and SN2 Reactivity of 1-bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic substitution reactivity of 1-bromo-3-methylhexane, focusing on the competition between the SN1 and SN2 pathways. The content herein is supported by established principles of physical organic chemistry and outlines experimental methodologies for the quantitative assessment of reaction kinetics.
Introduction
This compound is a primary alkyl halide with branching at the β-carbon. This structural feature makes it an interesting substrate for studying the nuances of nucleophilic substitution reactions. While primary alkyl halides generally favor the bimolecular (SN2) pathway due to the instability of the corresponding primary carbocation, the steric hindrance introduced by the β-methyl group can significantly impact the reaction rate.[1][2][3] This guide will dissect the factors governing the SN1 and SN2 reactivity of this compound and provide a framework for experimental investigation.
Theoretical Framework: SN1 vs. SN2 Pathways
The competition between SN1 and SN2 reactions is primarily dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[4][5][6]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7][8] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, the SN2 pathway is generally favored due to its primary nature.[1][6] However, the presence of a methyl group at the 3-position (β-position) introduces steric hindrance, which can slow down the backside attack of the nucleophile.[1][2]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile.[7][9] The rate of an SN1 reaction is dependent only on the concentration of the substrate. Primary alkyl halides like this compound are generally poor substrates for SN1 reactions because primary carbocations are highly unstable.[10][11][12] However, under conditions that favor carbocation formation (e.g., polar protic solvents and a non-basic, weak nucleophile), a competing SN1 pathway, potentially with carbocation rearrangement, cannot be entirely ruled out, although it is expected to be a minor contributor.
The logical relationship between the structure of this compound and its reactivity pathways is illustrated in the diagram below.
Quantitative Data Comparison
| Reaction Condition | Dominant Pathway | Expected Relative Rate | Rationale |
| 0.1 M NaCN in DMSO | SN2 | 1 | Strong nucleophile and polar aprotic solvent favor SN2.[4][5] This serves as the baseline for comparison. |
| 0.1 M NaCN in Ethanol/Water | SN2 | < 1 | A protic solvent will solvate the nucleophile, reducing its reactivity and slowing the SN2 reaction.[5] |
| 0.1 M CH3COOH in Ethanol | SN1 (minor) / SN2 | << 1 | A weak nucleophile and protic solvent favor SN1, but the primary substrate strongly disfavors it. The SN2 reaction with a weak nucleophile is also slow. |
| Solvolysis in pure Ethanol | SN1 (minor) / SN2 | <<< 1 | Very weak nucleophile and protic solvent. The SN1 pathway is highly unfavorable due to the unstable primary carbocation. The SN2 pathway is also very slow. |
Experimental Protocols
To quantitatively assess the SN1 and SN2 reactivity of this compound, the following experimental protocols can be employed.
Experiment 1: Determination of the SN2 Rate Constant
-
Objective: To measure the second-order rate constant for the reaction of this compound with a strong nucleophile.
-
Materials:
-
This compound
-
Sodium cyanide (NaCN) or another suitable strong nucleophile
-
Dimethyl sulfoxide (B87167) (DMSO) as a polar aprotic solvent
-
Thermostatted reaction vessel
-
Apparatus for titration or spectroscopic analysis (e.g., HPLC, GC)
-
-
Procedure:
-
Prepare solutions of known concentrations of this compound and NaCN in DMSO.
-
Equilibrate the reactant solutions to the desired temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the solutions.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Determine the concentration of the remaining reactant or the formed product in each aliquot using a suitable analytical technique.
-
Plot the appropriate concentration data versus time to determine the second-order rate constant. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the rate constant k.
-
Experiment 2: Probing for SN1 Contribution via Solvolysis
-
Objective: To determine the first-order rate constant for the solvolysis of this compound and assess the potential for an SN1 pathway.
-
Materials:
-
This compound
-
Ethanol (or another suitable polar protic solvent)
-
A non-nucleophilic base (e.g., a hindered amine) to neutralize the HBr produced.
-
Conductivity meter or apparatus for titration.
-
-
Procedure:
-
Prepare a dilute solution of this compound in the chosen protic solvent.
-
Place the solution in a thermostatted reaction vessel.
-
Monitor the progress of the reaction by measuring the increase in conductivity of the solution over time (due to the formation of HBr) or by titrating the generated acid at various time points.
-
Plot the appropriate data to determine if the reaction follows first-order kinetics. A plot of ln([Substrate]) versus time will be linear for a first-order reaction, with the slope being the negative of the rate constant (-k).
-
Analyze the products to check for any rearranged products, which would be indicative of a carbocation intermediate.
-
The following diagram illustrates a general experimental workflow for kinetic analysis of these reactions.
Conclusion
For this compound, the SN2 pathway is expected to be the dominant mechanism for nucleophilic substitution, especially with strong nucleophiles in polar aprotic solvents. The presence of a β-methyl group will sterically hinder the reaction, making it slower than the corresponding reaction with 1-bromobutane, for instance. The SN1 pathway is highly disfavored due to the instability of the primary carbocation that would be formed. Any minor contribution from an SN1 mechanism would likely only be observed under forcing conditions (e.g., high temperatures, strongly ionizing and weakly nucleophilic solvents) and may be accompanied by carbocation rearrangements. The experimental protocols outlined provide a basis for the quantitative investigation of these competing pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aakash.ac.in [aakash.ac.in]
- 4. brainkart.com [brainkart.com]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Alternative Brominating Agents for 3-Methylhexane
For Researchers, Scientists, and Drug Development Professionals
The selective bromination of alkanes is a cornerstone of synthetic organic chemistry, enabling the introduction of a versatile functional group for further molecular elaboration. While elemental bromine (Br₂) has traditionally been the go-to reagent for this transformation, its hazardous nature has spurred the exploration of safer and more selective alternatives. This guide provides a comprehensive comparison of alternative brominating agents for the free-radical bromination of 3-methylhexane (B165618), a representative branched alkane. The focus is on providing objective performance data, detailed experimental protocols, and a clear understanding of the underlying chemical principles.
Executive Summary
The free-radical bromination of 3-methylhexane selectively targets the tertiary carbon-hydrogen (C-H) bond at the C3 position, yielding 3-bromo-3-methylhexane as the major product. This high regioselectivity is a consequence of the greater stability of the tertiary radical intermediate formed during the reaction. This guide evaluates three principal alternatives to elemental bromine: N-Bromosuccinimide (NBS), t-Butyl Hypobromite (t-BuOBr), and a bromide/bromate salt mixture. Each reagent offers distinct advantages in terms of safety, handling, and reaction control, making them valuable tools in the modern synthetic laboratory.
Performance Comparison of Brominating Agents
The selection of a brominating agent is often dictated by a balance of reactivity, selectivity, and practical considerations such as safety and ease of handling. The following table summarizes the performance of elemental bromine and its alternatives in the context of branched alkane bromination.
| Brominating Agent | Formula | Typical Initiator | Selectivity for Tertiary C-H | Typical Yield of Tertiary Bromide | Key Advantages | Key Disadvantages |
| Elemental Bromine | Br₂ | UV light or heat | High | Good to Excellent | Readily available, well-understood reactivity. | Highly corrosive, toxic, and hazardous to handle.[1] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | AIBN or UV light | Very High | Good to Excellent | Solid, easier and safer to handle than Br₂.[1] | Requires a radical initiator, can be less reactive than Br₂. |
| t-Butyl Hypobromite | (CH₃)₃COBr | UV light | High | Good | Smoothly brominates hydrocarbons via a photoinduced free radical process.[2] | Not commercially available, must be prepared in situ. |
| Bromide/Bromate Salts | NaBr/NaBrO₃ | Acid | High | Good | Solid, stable, non-hazardous, and inexpensive.[3] | Requires acidic conditions for in situ generation of bromine. |
Reaction Mechanisms and Selectivity
The bromination of 3-methylhexane with these agents proceeds through a free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Study for Researchers: 1-Bromo-3-methylhexane vs. 1-Chloro-3-methylhexane
FOR IMMEDIATE RELEASE
A Comprehensive Comparative Analysis of 1-Bromo-3-methylhexane and 1-Chloro-3-methylhexane (B13203929) for Applications in Organic Synthesis and Drug Discovery
This guide presents a detailed comparative study of the physical, chemical, and reactive properties of this compound and 1-chloro-3-methylhexane. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of these two critical alkyl halides, supported by available data and established chemical principles.
Physical and Chemical Properties
| Property | This compound | 1-Chloro-3-methylhexane |
| CAS Number | 75854-66-9[1][2] | 101257-63-0[3][4] |
| Molecular Formula | C₇H₁₅Br[2][5] | C₇H₁₅Cl[3][4] |
| Molecular Weight | 179.10 g/mol [2][5] | 134.65 g/mol [3][4] |
| Boiling Point (est.) | ~170-172 °C | ~152-154 °C |
| Density (est.) | ~1.12 g/mL | ~0.87 g/mL |
| Refractive Index (est.) | ~1.446 | ~1.427 |
Note: Estimated values are derived from data for analogous compounds and computational predictions due to the limited availability of experimentally verified data.
Spectroscopic Data
While specific experimental spectra for this compound and 1-chloro-3-methylhexane are not widely published, the expected NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.
Predicted ¹H NMR Chemical Shifts
| Assignment | This compound (Predicted δ, ppm) | 1-Chloro-3-methylhexane (Predicted δ, ppm) |
| -CH₂Br / -CH₂Cl | 3.40 (t) | 3.55 (t) |
| -CH(CH₃)- | 1.70 (m) | 1.65 (m) |
| -CH₂-CH₂Br/Cl | 1.85 (m) | 1.75 (m) |
| -CH₂-CH(CH₃)- | 1.25-1.40 (m) | 1.25-1.40 (m) |
| -CH₂-CH₃ | 1.25-1.40 (m) | 1.25-1.40 (m) |
| -CH(CH₃) | 0.90 (d) | 0.90 (d) |
| -CH₂-CH₃ | 0.88 (t) | 0.88 (t) |
Predicted ¹³C NMR Chemical Shifts
| Assignment | This compound (Predicted δ, ppm) | 1-Chloro-3-methylhexane (Predicted δ, ppm) |
| -CH₂Br / -CH₂Cl | ~33-36 | ~45-48 |
| -CH(CH₃)- | ~35-38 | ~34-37 |
| -CH₂-CH₂Br/Cl | ~39-42 | ~38-41 |
| Other Alkyl Carbons | ~10-30 | ~10-30 |
Reactivity Comparison: Nucleophilic Substitution
The primary reactive distinction between this compound and 1-chloro-3-methylhexane lies in their performance in nucleophilic substitution reactions (Sₙ1 and Sₙ2), owing to the differing abilities of bromide and chloride to act as leaving groups.
General Principles
-
Leaving Group Ability: In both Sₙ1 and Sₙ2 reactions, the rate is influenced by the stability of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This is due to the larger size and greater polarizability of the bromine atom, which allows the negative charge to be more effectively dispersed.
-
Sₙ2 Reactions: These reactions are concerted, single-step processes where the nucleophile attacks the carbon center at the same time the leaving group departs. The rate is sensitive to steric hindrance around the reaction center. For primary alkyl halides like those in this study, Sₙ2 reactions are generally favored.
-
Sₙ1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation. While primary carbocations are generally unstable, rearrangements can occur to form more stable secondary or tertiary carbocations.
Based on these principles, This compound is expected to be more reactive than 1-chloro-3-methylhexane in both Sₙ1 and Sₙ2 reactions.
Logical Workflow for Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of the two alkyl halides.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of this compound and 1-chloro-3-methylhexane in nucleophilic substitution reactions.
Comparison of Sₙ2 Reactivity
Objective: To qualitatively compare the rates of Sₙ2 reaction of this compound and 1-chloro-3-methylhexane with sodium iodide in acetone (B3395972).
Materials:
-
This compound
-
1-chloro-3-methylhexane
-
Sodium iodide in acetone solution (15% w/v)
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two test tubes, one for each alkyl halide.
-
Add 2 mL of the sodium iodide in acetone solution to each test tube.
-
Add 4-5 drops of this compound to the first test tube and 4-5 drops of 1-chloro-3-methylhexane to the second.
-
Shake both tubes to mix the contents and start a timer.
-
Observe the tubes for the formation of a precipitate (sodium bromide or sodium chloride).
-
Record the time taken for the precipitate to appear in each tube. If no reaction occurs at room temperature after 5 minutes, place the tubes in a warm water bath (approx. 50°C) and continue to observe.
Expected Outcome: A precipitate of NaBr should form more rapidly in the tube containing this compound, indicating a faster Sₙ2 reaction rate.
Comparison of Sₙ1 Reactivity
Objective: To qualitatively compare the rates of Sₙ1 reaction of this compound and 1-chloro-3-methylhexane with silver nitrate (B79036) in ethanol (B145695).
Materials:
-
This compound
-
1-chloro-3-methylhexane
-
Silver nitrate in ethanol solution (0.1 M)
-
Test tubes and rack
-
Water bath
Procedure:
-
Label two test tubes.
-
Add 2 mL of the silver nitrate in ethanol solution to each tube.
-
Add 4-5 drops of this compound to the first tube and 4-5 drops of 1-chloro-3-methylhexane to the second.
-
Shake both tubes and start a timer.
-
Observe for the formation of a precipitate (silver bromide or silver chloride).
-
Record the time for the precipitate to appear. If no reaction is observed at room temperature after 5 minutes, warm the tubes in a water bath (approx. 50°C).
Expected Outcome: A precipitate of AgBr should form more rapidly in the tube with this compound, demonstrating its greater reactivity in Sₙ1 reactions.
Applications in Organic Synthesis and Drug Development
Both this compound and 1-chloro-3-methylhexane serve as valuable intermediates in organic synthesis, allowing for the introduction of the 3-methylhexyl group into various molecular scaffolds.
-
Building Blocks: These compounds are used to introduce alkyl chains in the synthesis of more complex molecules. The choice between the bromo and chloro derivative often depends on the desired reactivity and the specific reaction conditions.
-
Grignard Reagents: They can be converted into Grignard reagents (R-MgX), which are powerful nucleophiles used to form new carbon-carbon bonds.
-
Pharmaceutical Intermediates: Halogenated alkanes are frequently employed in the synthesis of pharmaceutical compounds.[6] They can be used to alkylate amines, phenols, and other nucleophilic groups present in drug molecules to modify their properties, such as lipophilicity and metabolic stability. While specific examples of marketed drugs containing the 3-methylhexyl moiety derived directly from these precursors are not readily identifiable, the general utility of such halogenated building blocks is well-established in medicinal chemistry.[7]
General Synthetic Pathway
References
- 1. This compound (75854-66-9) for sale [vulcanchem.com]
- 2. This compound | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-chloro-3-methylhexane [webbook.nist.gov]
- 4. 1-Chloro-3-methylhexane | C7H15Cl | CID 21572684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
A Comparative Guide to the Spectroscopic Validation of 1-bromo-3-methylhexane and Its Isomers
This guide provides a comparative analysis of the spectroscopic data for 1-bromo-3-methylhexane and its structural isomers. Due to the limited availability of published experimental spectra for this compound, this document focuses on a validation workflow and presents a comparison with readily available data for isomeric bromohexanes. This approach is invaluable for researchers, scientists, and drug development professionals in verifying the identity and purity of synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data for the isomers have been sourced from publicly available databases, while the data for this compound are predicted based on established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)
| Compound | Chemical Shift (ppm) & Multiplicity | Assignment |
| This compound | ~3.4 (t) | -CH₂Br |
| ~1.8-1.9 (m) | -CH₂-CH₂Br | |
| ~1.5-1.6 (m) | -CH(CH₃)- | |
| ~1.2-1.4 (m) | -CH₂-CH₂-CH₃ | |
| ~0.9 (d) | -CH(CH₃) | |
| ~0.9 (t) | -CH₂-CH₃ | |
| 1-bromo-2-methylhexane | ~3.3-3.5 (m) | -CH₂Br |
| ~1.7-1.9 (m) | -CH(CH₃)- | |
| ~1.2-1.5 (m) | -(CH₂)₃-CH₃ | |
| ~0.9 (d) | -CH(CH₃) | |
| ~0.9 (t) | -CH₂-CH₃ | |
| 1-bromo-4-methylhexane | ~3.4 (t) | -CH₂Br |
| ~1.8-1.9 (m) | -CH₂-CH₂Br | |
| ~1.1-1.4 (m) | -CH₂-CH(CH₃)-CH₂- | |
| ~1.6-1.7 (m) | -CH(CH₃)- | |
| ~0.8-0.9 (d) | -CH(CH₃) | |
| ~0.8-0.9 (t) | -CH₂-CH₃ | |
| 1-bromo-5-methylhexane [1] | ~3.4 (t) | -CH₂Br |
| ~1.8-1.9 (m) | -CH₂-CH₂Br | |
| ~1.2-1.5 (m) | -(CH₂)₂-CH(CH₃)₂ | |
| ~1.5-1.6 (m) | -CH(CH₃)₂ | |
| ~0.8-0.9 (d) | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C1 (CH₂Br) | C2 | C3 | C4 | C5 | C6 | Methyl |
| This compound (Predicted) | ~34 | ~39 | ~35 | ~30 | ~23 | ~14 | ~19 |
| 1-bromo-2-methylhexane [2] | ~41 | ~38 | ~32 | ~29 | ~23 | ~14 | ~19 |
| (4R)-1-bromo-4-methylhexane [3] | ~34 | ~30 | ~39 | ~32 | ~29 | ~11 | ~19 |
| 1-bromo-5-methylhexane [4] | ~34 | ~33 | ~28 | ~39 | ~22 | - | ~28 |
Table 3: Infrared (IR) Spectroscopy Data (Vapor Phase)
| Compound | C-H stretch (cm⁻¹) | C-H bend (cm⁻¹) | C-Br stretch (cm⁻¹) |
| This compound (Predicted) | 2850-3000 | 1370-1470 | 560-650 |
| 1-bromo-2-methylhexane [2] | 2870-2960 | 1460, 1380 | ~650 |
| 1-bromo-4-methylhexane [3] | 2870-2960 | 1460, 1380 | ~650 |
| 1-bromo-5-methylhexane [1] | 2870-2960 | 1465, 1385, 1370 | 645 |
Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)
| Compound | [M]⁺ | [M-Br]⁺ | Other Key Fragments |
| This compound (Predicted) | 178/180 | 99 | 57, 43, 41 |
| 1-bromo-2-methylhexane [2] | 178/180 | 99 | 57, 43, 41 |
| (4R)-1-bromo-4-methylhexane [3] | 178/180 | 99 | 57, 43, 41 |
| 1-bromo-5-methylhexane [4] | 178/180 | 99 | 57, 43, 41 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition :
-
Instrument : 400 MHz NMR Spectrometer
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm
-
Number of Scans : 16
-
Relaxation Delay : 1 s
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz NMR Spectrometer
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Spectral Width : 0-220 ppm
-
Number of Scans : 1024
-
Relaxation Delay : 2 s
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared between two KBr or NaCl plates.
-
Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.
-
Acquisition :
-
A background spectrum of the clean plates is recorded.
-
The sample spectrum is then recorded from 4000 to 400 cm⁻¹.
-
Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions :
-
Column : Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Workflow for Spectroscopic Data Validation
The validation of a synthesized compound's structure through spectroscopy follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
References
- 1. 1-Bromo-5-methylhexane [webbook.nist.gov]
- 2. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. r-1-Bromo-4-methylhexane | C7H15Br | CID 11095206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-5-methylhexane | C7H15Br | CID 520726 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profiles of 1-Bromo-3-methylhexane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic and mechanistic landscape of reactions involving 1-bromo-3-methylhexane. As a primary alkyl halide with steric hindrance at the β-carbon, this substrate presents a compelling case study for the competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. Understanding these competing reactions is critical for predicting product outcomes, optimizing reaction conditions, and developing efficient synthetic routes in drug discovery and development. This document summarizes key kinetic data, outlines detailed experimental protocols, and offers a comparative assessment with analogous alkyl halides.
Executive Summary
This compound is a primary alkyl bromide, a class of compounds that typically favors the S(_N)2 pathway due to the low degree of substitution at the α-carbon. However, the presence of a methyl group at the β-position introduces significant steric hindrance, which can dramatically impede the backside attack required for an S(_N)2 reaction. This structural feature makes this compound an interesting substrate where the balance between substitution and elimination can be finely tuned by the choice of nucleophile, base, solvent, and temperature.
-
S(_N)2 Reactions: While the primary nature of the substrate suggests a propensity for S(_N)2 reactions, the β-branching significantly retards the reaction rate compared to unhindered primary alkyl halides. Strong, non-basic nucleophiles in polar aprotic solvents are most likely to favor this pathway, though at a slower rate than simpler primary halides.
-
E2 Reactions: With strong, sterically hindered bases, the E2 pathway is expected to be a major competing reaction, leading to the formation of alkenes. The regioselectivity of this elimination is governed by Zaitsev's rule, favoring the most substituted alkene, although the use of bulky bases can shift the product distribution towards the less substituted Hofmann product.
-
S(_N)1 and E1 Reactions: These pathways, which proceed through a carbocation intermediate, are generally disfavored for primary alkyl halides due to the high energy of the primary carbocation. However, under solvolytic conditions with a polar protic solvent and a weak nucleophile/base, these mechanisms may become operative, potentially involving carbocation rearrangements.
Data Presentation: A Comparative Kinetic Analysis
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with other primary alkyl halides. The following tables present a comparative summary of expected kinetic behavior and product distributions under various conditions.
Table 1: Relative Rates of Solvolysis for Primary Alkyl Bromides in Ethanol (B145695)
This table illustrates the significant impact of steric hindrance on the rate of S(_N)2-like reactions. As the substitution on the carbon adjacent to the reaction center increases, the rate of reaction dramatically decreases.
| Alkyl Bromide | Structure | Relative Rate |
| Ethyl bromide | CH(_3)CH(_2)Br | 1.0 |
| n-Propyl bromide | CH(_3)CH(_2)CH(_2)Br | 0.28 |
| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | 0.030 |
| This compound | Predicted | Slow |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | 0.00000042 |
Data for ethyl, n-propyl, isobutyl, and neopentyl bromide are for ethanolysis and serve as a benchmark for the expected reactivity of this compound.
Table 2: Predicted Product Distribution in Reactions of this compound
This table provides an estimated distribution of substitution and elimination products based on the nature of the reagent and reaction conditions.
| Reagent / Conditions | Expected Major Pathway | Major Substitution Product | Major Elimination Product(s) | Predicted Product Ratio (Subst.:Elim.) |
| Sodium Azide (NaN(_3)) in DMF (polar aprotic) | S(_N)2 | 1-Azido-3-methylhexane | 3-Methyl-1-hexene (minor) | > 90:10 |
| Sodium Ethoxide (NaOEt) in Ethanol (strong, non-bulky base) | E2 / S(_N)2 | 1-Ethoxy-3-methylhexane | 3-Methyl-1-hexene (Zaitsev) | 20:80 |
| Potassium tert-Butoxide (KOtBu) in t-Butanol (strong, bulky base) | E2 | None | 3-Methyl-1-hexene (Hofmann) | < 5:95 |
| Ethanol (EtOH) at 25°C (solvolysis) | S(_N)2 / S(_N)1 (slow) | 1-Ethoxy-3-methylhexane | 3-Methyl-1-hexene (minor) | > 80:20 |
Experimental Protocols
To empirically determine the kinetic data and product distributions for the reactions of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of Reaction Kinetics by Titration
This method is suitable for monitoring the rate of reactions that produce an acidic byproduct, such as the HBr formed during solvolysis.
Objective: To determine the rate constant for the solvolysis of this compound in an ethanol/water mixture.
Materials:
-
This compound
-
Ethanol, absolute
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).
-
Prepare the reaction solvent, an ethanol/water mixture (e.g., 80:20 v/v).
-
Place a known volume of the reaction solvent in a flask and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the temperature-equilibrated solvent and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated HBr with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Repeat the titration for aliquots taken at various time points.
Data Analysis: The concentration of HBr at each time point is calculated from the volume of NaOH used. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time (for a first-order reaction) or the inverse of the concentration versus time (for a second-order reaction).
Protocol 2: Product Distribution Analysis by Gas Chromatography (GC)
This method is ideal for separating and quantifying the products of competing substitution and elimination reactions.
Objective: To determine the ratio of substitution and elimination products from the reaction of this compound with a base.
Materials:
-
This compound
-
Selected base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Appropriate solvent (e.g., ethanol or tert-butanol)
-
Internal standard (e.g., a non-reactive alkane with a distinct retention time)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
Procedure:
-
Set up the reaction of this compound with the chosen base under controlled temperature and time.
-
After the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water).
-
Add a known amount of an internal standard to the reaction mixture.
-
Extract the organic products with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and carefully concentrate the solution.
-
Inject a sample of the concentrated extract into the GC-FID.
-
Analyze the resulting chromatogram to identify the peaks corresponding to the substitution product, elimination product(s), and unreacted starting material.
Data Analysis: The relative peak areas in the chromatogram are used to determine the molar ratio of the products. By comparing the peak areas of the products to the peak area of the internal standard, the absolute yield of each product can also be calculated.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Competing S(_N)2 and E2 pathways for this compound.
Caption: Experimental workflow for kinetic analysis by titration.
Caption: Potential S(_N)1/E1 pathways involving carbocation rearrangement.
A Comparative Guide to the Chiral Separation of 1-Bromo-3-Methylhexane Enantiomers
The primary techniques for the chiral separation of volatile and semi-volatile compounds like 1-bromo-3-methylhexane are Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC). Each of these methods offers distinct advantages and operates on different principles of enantioselective recognition.
Comparison of Chiral Separation Techniques
The selection of a suitable chiral separation technique depends on various factors including the physicochemical properties of the analyte, the required scale of separation (analytical or preparative), and the available instrumentation. Below is a comparative summary of Chiral GC, Chiral HPLC, and Chiral SFC for the separation of this compound.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Volatilization and separation in the gas phase using a chiral stationary phase (CSP). | Partitioning between a liquid mobile phase and a solid CSP. | Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid CSP.[1] |
| Typical CSPs | Derivatized cyclodextrins.[2][3][4] | Polysaccharide-based (cellulose, amylose (B160209) derivatives).[5][6] | Polysaccharide-based (cellulose, amylose derivatives).[7] |
| Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Organic solvents (e.g., hexane, isopropanol (B130326), ethanol).[5] | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol).[1][8] |
| Operating Temp. | Typically 50-250 °C. | Typically ambient to 60 °C. | Typically 30-60 °C. |
| Analysis Time | Fast (typically 5-30 minutes). | Moderate to long (typically 10-60 minutes). | Very fast (typically 2-15 minutes).[1] |
| Resolution | High for volatile compounds. | Generally high, dependent on CSP-analyte interaction. | Often provides high resolution and efficiency.[9] |
| Advantages | High efficiency, ideal for volatile and thermally stable compounds. | Wide applicability, well-established, numerous commercially available CSPs.[10] | Fast, low organic solvent consumption ("green" chemistry), easy sample recovery.[1][8] |
| Disadvantages | Limited to thermally stable and volatile compounds. | Higher solvent consumption and cost, longer equilibration times. | Requires specialized high-pressure equipment. |
| Suitability for this compound | High, due to its volatility. | Moderate, requires careful selection of CSP and mobile phase. | High, offers a fast and green alternative to HPLC. |
Experimental Workflow for Chiral Method Development
A systematic approach is crucial for the efficient development of a robust chiral separation method. The following diagram illustrates a general workflow applicable to GC, HPLC, or SFC.
Detailed Experimental Protocol: Chiral GC
Based on the properties of this compound and the common practices for separating similar halogenated alkanes, Chiral Gas Chromatography with a cyclodextrin-based stationary phase is a highly promising approach.[2][4] The following is a representative protocol for method development.
1. Instrumentation and Materials
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a split/splitless injector.
-
Chiral GC Column: A fused silica (B1680970) capillary column with a derivatized cyclodextrin chiral stationary phase. A good starting point would be a column like Rt-βDEXsm or similar, which has broad applicability.[4]
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: A racemic mixture of this compound, diluted in a suitable solvent (e.g., hexane) to approximately 1 mg/mL.
2. Chromatographic Conditions (Initial Screening)
-
Injector Temperature: 200 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: Constant flow, e.g., 1.5 mL/min Helium.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector Temperature (FID): 250 °C
3. Optimization Strategy
-
Temperature Gradient: If co-elution or poor resolution occurs, adjust the temperature ramp. A slower ramp rate (e.g., 1 °C/min) can improve the separation of closely eluting peaks.
-
Initial Oven Temperature: Lowering the initial temperature may enhance the interaction with the stationary phase and improve resolution.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve peak efficiency and resolution.
-
Column Selection: If the initial column does not provide separation, screening other cyclodextrin-based CSPs with different derivatives is recommended, as selectivity can vary significantly.[3]
4. Data Analysis
-
The enantiomers should appear as two distinct, well-resolved peaks.
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.
-
Enantiomeric Excess (% ee): Can be calculated from the peak areas of the two enantiomers.
Alternative Techniques: Chiral HPLC and SFC
Chiral HPLC: For a less volatile analogue or for preparative scale work, Chiral HPLC would be a strong candidate. A typical approach would involve screening polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.[5]
Chiral SFC: This technique is increasingly favored for its speed and reduced environmental impact.[1][8] It often uses the same polysaccharide-based columns as HPLC. The mobile phase would be supercritical CO2 with a small percentage of an alcohol modifier. SFC can often provide superior resolution and much faster analysis times compared to HPLC.[1][9]
Conclusion
While no standardized method for the chiral separation of this compound enantiomers is readily available, established chromatographic principles provide a clear path for developing a successful separation. Chiral Gas Chromatography with a derivatized cyclodextrin column represents a logical and promising starting point due to the analyte's volatility. For alternative or complementary approaches, Chiral HPLC and SFC with polysaccharide-based stationary phases offer robust platforms for screening and optimization. The systematic workflow and representative protocol provided in this guide are intended to equip researchers with the necessary tools to achieve efficient and reliable enantioseparation of this compound and similar chiral molecules.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Theoretical vs. Experimental NMR Values for 1-bromo-3-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical and experimental Nuclear Magnetic Resonance (NMR) values for the compound 1-bromo-3-methylhexane. In the process of structural elucidation and characterization of novel molecules, NMR spectroscopy is an indispensable tool. A common practice involves the comparison of experimentally obtained NMR data with theoretically predicted spectra to confirm or deduce the chemical structure. This guide will delve into the predicted ¹H and ¹³C NMR chemical shifts for this compound and outline the methodologies for both theoretical prediction and experimental acquisition.
Data Presentation: A Comparative Analysis
A thorough search of chemical literature and spectral databases did not yield publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound. Consequently, this guide presents high-quality, theoretically predicted NMR data generated using computational methods. These predicted values serve as a valuable reference for researchers who may synthesize or encounter this compound in their work.
The theoretical chemical shifts for ¹H and ¹³C NMR of this compound are summarized in the tables below. The predictions were performed in a deuterated chloroform (B151607) (CDCl₃) solvent environment, which is a common solvent for NMR analysis of organic compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom No. | Multiplicity | Predicted Chemical Shift (ppm) |
| 1 | t | 3.42 |
| 2 | m | 1.83 |
| 3 | m | 1.48 |
| 4 | m | 1.30 |
| 5 | m | 1.30 |
| 6 | t | 0.90 |
| 7 (CH₃) | d | 0.89 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom No. | Predicted Chemical Shift (ppm) |
| 1 | 33.8 |
| 2 | 40.5 |
| 3 | 34.7 |
| 4 | 35.8 |
| 5 | 20.4 |
| 6 | 14.1 |
| 7 (CH₃) | 19.3 |
Experimental and Theoretical Protocols
Theoretical NMR Prediction Methodology
The theoretical ¹H and ¹³C NMR chemical shifts presented in this guide were obtained using online NMR prediction engines. These platforms utilize a combination of computational methods to estimate the chemical shifts of a given molecule. The general workflow for obtaining these predictions is as follows:
-
Structure Input: The chemical structure of this compound is drawn or provided as a chemical identifier (e.g., SMILES string: CCCC(C)CCBr).
-
Prediction Algorithm: The software employs sophisticated algorithms, often based on a large database of experimentally determined NMR spectra. Methods can include:
-
HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method breaks down the molecular structure into concentric spheres around each atom and compares these environments to a database of known chemical shifts.
-
Machine Learning Models: Advanced models, such as neural networks, are trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts for new structures.
-
Density Functional Theory (DFT) Calculations: For higher accuracy, quantum mechanical calculations can be performed to determine the electron density around each nucleus, which directly relates to the chemical shift.
-
-
Solvent Consideration: The effect of the solvent on the chemical shifts is taken into account by the prediction algorithm, in this case, CDCl₃.
-
Output Generation: The predicted chemical shifts for each proton and carbon atom are generated and presented in a tabular format.
Standard Experimental NMR Protocol
-
Sample Preparation: A small amount of purified this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube. A reference standard, typically tetramethylsilane (B1202638) (TMS), is often added.
-
NMR Spectrometer Setup: The NMR tube is placed in a high-field NMR spectrometer. The instrument is calibrated and optimized for the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition:
-
For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling techniques are commonly used to simplify the spectrum.
-
-
Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).
-
Spectral Analysis: The chemical shifts, multiplicities (splitting patterns), and integration values of the peaks in the spectrum are analyzed to determine the structure of the molecule.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR data, a fundamental process in chemical structure verification.
Caption: Workflow for Comparing Theoretical and Experimental NMR Data.
Safety Operating Guide
Safe Disposal of 1-Bromo-3-methylhexane: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Bromo-3-methylhexane, a flammable and hazardous halogenated organic compound.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be aware of its hazards. It is a flammable liquid that can cause severe skin and eye irritation and is toxic if inhaled or ingested.[1][2] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense.
Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin/Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber), inspected before use.[3] | Prevents skin contact, which can cause irritation and burns.[2] |
| Fire/flame resistant and impervious lab coat or clothing. | Protects against accidental splashes and fire hazards. | |
| Closed-toe shoes.[1] | Ensures protection from spills. | |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] | Minimizes inhalation of harmful vapors.[1] |
| General Handling | Use non-sparking, explosion-proof tools and equipment.[3][4] | Prevents ignition of flammable vapors.[2][5] |
| Ground and bond all containers during transfer.[6] | Prevents static discharge, a potential ignition source. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to mitigate risks. As a halogenated organic compound, it requires specific waste stream management.[1][7] Under no circumstances should this chemical be disposed of down the sink or drain. [1][8]
Experimental Protocol: Waste Segregation and Collection
-
Identify and Classify: Confirm the waste as this compound. Any organic solvent mixed with this compound must be treated as halogenated waste.[8]
-
Obtain a Designated Waste Container: Use a properly labeled "Halogenated Organic Waste" container.[1][7] These containers should be made of a compatible material (e.g., polyethylene) as halogenated solvents can produce acids that corrode metal.[9]
-
Transfer Waste: In a chemical fume hood, carefully pour the this compound waste into the designated container.[10] Avoid splashing.
-
Seal and Label: Securely close the container lid to be vapor-tight and spill-proof.[8] The label must clearly read "Hazardous Waste" and list all contents, including the approximate volume or mass of this compound.[7][10]
-
Storage: Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents, bases, and acids.[7][9][11] Ensure secondary containment is used.[10]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHRS) department or a licensed chemical waste disposal company to collect the waste.[11] The standard disposal method is controlled incineration at a licensed facility.[3]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to prevent harm.
Spill Cleanup Protocol
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.[6]
-
Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.[12]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][5] Do not allow the spill to enter waterways or drains.[3]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all contaminated materials (absorbent, gloves, etc.) as hazardous waste and dispose of them according to the protocol above.[6]
First Aid for Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1-Bromo-3-methylhexane
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 1-Bromo-3-methylhexane, including detailed operational protocols and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. Below is a summary of the required PPE for handling this compound.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect before use. | EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Body | Flame retardant antistatic protective clothing. Impervious clothing. | [2][3] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded or if irritation occurs. | NIOSH (US) or European Standard EN 149 approved.[1][2][4] |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₁₅Br[5] |
| Molecular Weight | 179.10 g/mol [5][6][7] |
| Appearance | Liquid[5] |
| Boiling Point | 181°C at 760 mmHg (for the related compound 1-Bromo-3-methylcyclohexane)[8] |
| Flash Point | 65.5°C (for the related compound 1-Bromo-3-methylcyclohexane)[8] |
| Density | 1.257 g/cm³ (for the related compound 1-Bromo-3-methylcyclohexane)[8] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the necessary steps for safe preparation, handling, and disposal.
Experimental Protocols
Preparation:
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the PPE table.[1][2]
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Gather Materials: Assemble all necessary equipment and reagents. Inspect glassware for any defects. Ensure spark-proof tools and explosion-proof equipment are used.[1][4]
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are readily accessible.[4]
Handling:
-
Chemical Dispensing: Avoid direct contact with skin and eyes.[1] Prevent the formation of vapors or mists.[1]
-
During Use: Keep the container tightly closed when not in use.[2] Avoid inhalation of any vapors.[2][3]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] All ignition sources should be removed from the storage and handling areas.[2][4]
Spill and Accidental Release Protocol:
-
Immediate Actions: In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[2][3]
-
Containment: Prevent the chemical from entering drains.[1][2] Absorb the spillage with an inert absorbent material like sand or vermiculite.[2][4]
-
Clean-up: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound, including unused product and contaminated materials, must be collected in a designated, labeled, and sealed container.[10]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound (75854-66-9) for sale [vulcanchem.com]
- 6. (3S)-1-bromo-3-methylhexane | C7H15Br | CID 101654436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H15Br | CID 13598009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexane,1-bromo-3-methyl- | CAS#:13905-48-1 | Chemsrc [chemsrc.com]
- 9. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
